molecular formula C20H31N3O B610986 SRI-011381

SRI-011381

Número de catálogo: B610986
Peso molecular: 329.5 g/mol
Clave InChI: LNOPAJNGRAPFKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea is a synthetic urea derivative designed for advanced pharmacological and medicinal chemistry research. Its structure incorporates a piperidine moiety, a privileged scaffold in drug discovery that is frequently utilized to optimize the physicochemical properties and biological activity of lead compounds . The 1,3-disubstituted urea core is a significant pharmacophore found in molecules targeting a diverse range of enzymes and receptors . This compound is of particular interest for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Urea-based compounds have demonstrated potent activity as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and anti-hypertensive therapies . Furthermore, similar trisubstituted ureas have been investigated as activators of nicotinamide phosphoribosyltransferase (NAMPT), presenting a potential strategy for modulating cellular NAD+ levels . The structural features of this reagent, including its benzyl, cyclohexyl, and piperidinylmethyl substitutions, make it a valuable chemical tool for probing protein-ligand interactions and for use as a building block in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is intended for use in a controlled laboratory environment by qualified researchers.

Propiedades

IUPAC Name

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPAJNGRAPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 (also known as C381) is a novel, orally active, brain-penetrant small molecule demonstrating significant promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is multifaceted, primarily functioning as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Uniquely, this activation is intricately linked to its direct interaction with and modulation of lysosomal function. This technical guide synthesizes the current understanding of this compound's molecular interactions, signaling cascades, and the experimental evidence that substantiates these findings.

Core Mechanism of Action: A Dual Role in Lysosomal Function and TGF-β Signaling

This compound's primary mechanism revolves around its ability to enhance lysosomal function, which in turn leads to the activation of the TGF-β signaling pathway. This dual action provides a compelling therapeutic strategy for neurodegenerative disorders characterized by both lysosomal dysfunction and impaired TGF-β signaling.

Direct Targeting of Lysosomes and Enhancement of Acidification

This compound physically targets the lysosome.[1][2] A genome-wide CRISPR interference (CRISPRi) screen identified the vacuolar-type H+-ATPase (v-ATPase) as a key mediator of this compound's effects.[3] V-ATPase is the proton pump responsible for maintaining the acidic internal pH of lysosomes. By interacting with v-ATPase, this compound promotes lysosomal acidification.[2][3] This enhanced acidification increases the activity of resident degradative enzymes, leading to more efficient breakdown of lysosomal cargo and improved resilience of lysosomes to damage.[2]

Activation of the TGF-β/Smad Signaling Pathway

This compound is a potent agonist of the TGF-β signaling pathway.[1][2] This activation is demonstrated by the increased phosphorylation of Smad2 and Smad3 (pSmad2/3), key downstream effectors of the canonical TGF-β pathway.[1] The activation of this pathway is crucial for the neuroprotective and anti-inflammatory effects observed with this compound treatment.[3]

The precise link between lysosomal acidification and TGF-β activation by this compound is an area of active investigation. However, several potential mediating pathways have been proposed, including the involvement of Beclin-1, mTOR, Wnt, and Notch signaling, all of which have known crosstalk with both lysosomal function and TGF-β signaling.[3] Beclin-1, a key regulator of autophagy, was identified as a significant protective hit in the CRISPRi screen, suggesting its role in the cellular response to this compound.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeEffectConcentrationReference
TGF-β1 Signaling ActivationPulmonary Fibroblasts (silicosis mouse model)Increased expression of TGF-β1, NALP3, collagen-1, and α-SMA10 µM[2]
Smad2/3 PhosphorylationPeripheral Blood Mononuclear Cells (PBMCs)Upregulation of pSmad2/310 µM[1]
NeuroprotectionPrimary Mouse Embryonic Forebrain NeuronsReduction in amyloid-β (1-42) induced cell death and dystrophic neurites3 µM[4]
Phagocytosis of Aβ42J774A.1 and THP-1 Macrophages>20% increase2 and 5 µM[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterAnimal ModelDosageDurationKey FindingsReference
Memory Deficit PreventionAPP751Lon,Swe Transgenic Mouse Model of Alzheimer's Disease10 mg/kg10 weeksIncreased contextual fear conditioning freezing time and spontaneous alternations in the Y-maze.[4]
NeuroprotectionYAPGFAP-CKO EAE Mice30 mg/kg (i.p., every 2 days)22 daysPartially rescued deficits in the optic nerve and retina; inhibited inflammatory infiltration and relieved neuron loss.[1]
PharmacokineticsFVB MiceNot specifiedNot applicableOral bioavailability of approximately 50%.[5]
Hematological EffectsMice10, 30, and 75 mg/kg (oral gavage)14 daysReductions in red blood cells, hematocrit, and hemoglobin at higher doses.[5]

Experimental Protocols

In Vitro Cell Culture and Treatment
  • Cell Lines: Pulmonary fibroblasts from a silicosis mouse model, human peripheral blood mononuclear cells (PBMCs), primary mouse embryonic forebrain neurons, J774A.1, and THP-1 macrophages.[1][2][4]

  • Culture Conditions: Cells are typically cultured in a high-glucose medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin in a humidified incubator. The medium is exchanged every 2-3 days.[2]

  • This compound Treatment: For in vitro experiments, this compound is often dissolved in DMSO to create a stock solution. A working concentration, commonly 10 µM, is then prepared in the cell culture medium for treating the cells.[1][2]

Western Blot Analysis for pSmad2/3
  • Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pSmad2/3 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to the loading control.[1]

In Vivo Studies in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: APP751Lon,Swe transgenic mice, which overexpress a mutant human amyloid precursor protein, are commonly used.[4]

  • Drug Administration: this compound is administered to the mice, for example, at a dose of 10 mg/kg for a period of 10 weeks.[4]

  • Behavioral Testing: To assess cognitive function, behavioral tests such as contextual fear conditioning and the Y-maze are performed.[4]

  • Histological Analysis: Following the treatment period, brain tissue is collected for histological analysis to assess amyloid-β plaque burden and other neuropathological markers.

Genome-Wide CRISPRi Screening
  • Library and Cell Line: A genome-wide CRISPRi library is introduced into a suitable cell line that also expresses a reporter for TGF-β signaling.

  • Drug Treatment: The transduced cell population is treated with this compound.

  • Cell Sorting: Cells are sorted based on the reporter signal (e.g., high vs. low TGF-β signaling).

  • Sequencing and Analysis: The guide RNAs (gRNAs) enriched in the different cell populations are identified by deep sequencing. Genes targeted by these gRNAs are then analyzed to identify those that mediate the drug's effect. The identification of v-ATPase was a result of such a screen.[3]

Visualizations

Signaling Pathway of this compound

SRI_011381_Pathway cluster_lysosome Lysosome cluster_TGFb TGF-β Signaling Pathway cluster_crosstalk Potential Mediators SRI011381 This compound vATPase v-ATPase SRI011381->vATPase interacts with Acidification Increased Lysosomal Acidification vATPase->Acidification activates Degradation Enhanced Cargo Degradation Acidification->Degradation promotes TGFb_Activation TGF-β Pathway Activation Acidification->TGFb_Activation activates via Smad23 Smad2/3 TGFb_Activation->Smad23 phosphorylates Beclin1 Beclin-1 mTOR mTOR Wnt Wnt Notch Notch pSmad23 pSmad2/3 Smad23->pSmad23 Nucleus Nucleus pSmad23->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Neuroprotection Neuroprotection & Anti-inflammation Gene_Expression->Neuroprotection leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: APP/PS1 Transgenic Mice treatment_group Treatment Group: This compound Administration (e.g., 10 mg/kg for 10 weeks) start->treatment_group control_group Control Group: Vehicle Administration start->control_group behavioral_tests Behavioral Assessments: - Contextual Fear Conditioning - Y-Maze treatment_group->behavioral_tests control_group->behavioral_tests tissue_collection Tissue Collection: Brain Harvest behavioral_tests->tissue_collection analysis Histological & Biochemical Analysis: - Amyloid Plaque Load - Biomarker Levels tissue_collection->analysis end End: Data Interpretation analysis->end

Caption: Workflow for in vivo studies of this compound.

Logical Relationship in CRISPRi Screen for Target Identification

CRISPRi_Logic cluster_setup Experimental Setup cluster_sorting Cell Sorting cluster_analysis Analysis cells Cells with TGF-β Reporter + CRISPRi Library sri011381 This compound Treatment cells->sri011381 high_tgfb High TGF-β Signal (this compound effect intact) sri011381->high_tgfb low_tgfb Low TGF-β Signal (this compound effect blocked) sri011381->low_tgfb sequencing Deep Sequencing of gRNAs high_tgfb->sequencing low_tgfb->sequencing target_id Identification of Enriched gRNAs Targeting v-ATPase sequencing->target_id

Caption: Logic of the CRISPRi screen for target ID.

References

An In-depth Technical Guide on SRI-011381 and its Activation of the Transforming Growth Factor-beta (TGF-β) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of SRI-011381 (also known as C381), a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols for its study, and visualizes relevant biological pathways and workflows.

Introduction

This compound is an orally active, brain-penetrant small molecule that has been identified as a potent agonist of the TGF-β signaling pathway.[1][2] Initially investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, its ability to activate this critical signaling cascade has garnered significant interest across various research fields.[1][3][4][5] The TGF-β pathway is integral to a multitude of cellular processes, including proliferation, differentiation, migration, and immune responses.[][7] Dysregulation of this pathway is implicated in numerous pathologies, making targeted modulation with compounds like this compound a promising therapeutic strategy.[] This guide synthesizes the current understanding of this compound, focusing on its interaction with and activation of the TGF-β signaling cascade.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, commonly ALK5).[8][9] The activated TβRI kinase subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[8][9] These phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4, and the entire complex translocates to the nucleus to regulate the transcription of target genes.[8]

This compound activates this pathway through a novel, indirect mechanism.[1] Research indicates that this compound does not directly bind to TGF-β receptors but instead physically targets lysosomes.[1][3] A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase) as a key player in its mechanism.[1] By interacting with v-ATPase, this compound promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and improves the overall resilience of lysosomes to damage.[1][3] This restoration of lysosomal homeostasis is linked to the activation of TGF-β signaling.[1] One proposed downstream mechanism involves Beclin-1, a key protein in autophagy and protein recycling, which can facilitate the recycling of the TGF-β type I receptor.[1]

The functional consequence of this compound treatment is the upregulation of SMAD2 and SMAD3 phosphorylation, a hallmark of canonical TGF-β pathway activation.[2][10] This has been demonstrated in various cell types, including peripheral blood mononuclear cells (PBMCs) and human skin fibroblasts (HSFBs).[2][10]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates SRI_011381_MoA cluster_lysosome Lysosome SRI This compound vATPase v-ATPase SRI->vATPase Physically interacts with Acidification Lysosomal Acidification vATPase->Acidification Cargo Increased Cargo Breakdown Acidification->Cargo Homeostasis Restored Lysosomal Homeostasis Cargo->Homeostasis TGF_activation TGF-β Pathway Activation Homeostasis->TGF_activation Leads to Western_Blot_Workflow A 1. Cell Lysis (e.g., RIPA buffer) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (anti-pSMAD2/3, anti-SMAD2/3, anti-GAPDH) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Neuroprotective Effects of SRI-011381 in Alzheimer's Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-011381 (also known as C381) is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating significant neuroprotective potential in preclinical models relevant to Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available efficacy data, and detailed experimental protocols. The compound exhibits a dual mechanism, not only activating the canonical TGF-β/Smad pathway but also promoting lysosomal acidification and function through direct interaction with the vacuolar-type H+-ATPase (v-ATPase). This multifaceted activity suggests a potential to address multiple pathological aspects of Alzheimer's disease, including amyloid-beta clearance and neuroinflammation. While specific quantitative data from in vivo Alzheimer's models are limited in publicly available literature, the existing evidence points to this compound as a promising therapeutic candidate warranting further investigation.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal loss. The TGF-β signaling pathway is known to play a crucial role in neuronal survival, synaptic plasticity, and neuroinflammation.[1] Dysregulation of this pathway has been implicated in the pathogenesis of Alzheimer's disease. This compound has emerged as a potent activator of this pathway, offering a potential therapeutic strategy to counteract neurodegeneration.[2] Furthermore, its ability to enhance lysosomal function provides an additional mechanism for clearing protein aggregates, a central challenge in Alzheimer's disease therapy.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through two primary, interconnected mechanisms:

  • Activation of the TGF-β Signaling Pathway: this compound acts as an agonist for the TGF-β signaling pathway.[2] This pathway is initiated by the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smad complexes translocate to the nucleus and regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.[3]

  • Enhancement of Lysosomal Function: this compound physically targets the lysosome and interacts with the v-ATPase proton pump.[1] This interaction promotes lysosomal acidification, which is essential for the activity of lysosomal hydrolases responsible for the degradation of cellular waste, including aggregated proteins like Aβ.[1] By enhancing the breakdown of lysosomal cargo, this compound improves the cell's ability to clear pathogenic protein aggregates.[1]

The following diagram illustrates the proposed signaling pathway of this compound.

SRI-011381_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381 This compound vATPase v-ATPase SRI011381->vATPase Directly targets TGFB_ligand TGF-β Ligand TGFBR TGF-β Receptor TGFB_ligand->TGFBR Binds Smad Smad Complex TGFBR->Smad Activates Gene_expression Neuroprotective & Anti-inflammatory Gene Expression Smad->Gene_expression Translocates & Regulates Lysosome Lysosome vATPase->Lysosome Promotes Acidification Cargo Aggregated Proteins (e.g., Aβ) Cargo->Lysosome Engulfment

Caption: Proposed dual mechanism of this compound action.

Preclinical Efficacy in Alzheimer's Models

While specific quantitative data on the effects of this compound in Alzheimer's disease mouse models are not extensively detailed in the available public literature, qualitative reports indicate significant neuroprotective effects.

Table 1: Summary of Preclinical Findings for this compound

Model System Key Findings Reference
APP751Lon,Swe Transgenic MiceReduces neurodegeneration.[1]
Macrophage Cell LinesPromotes dose-dependent clearance of fibrillar Aβ.[2]
Kainic Acid-Induced Excitotoxicity Mouse ModelProtects against neurodegeneration.[2]
Progranulin-/- Mice (Frontotemporal Dementia Model)Results in a dose-dependent reduction in microgliosis.[1]
MPTP Mouse Model (Parkinson's Disease Model)Rescues dopaminergic neurons and restores memory and motor function.[1]

Experimental Protocols

Detailed experimental protocols for key assays used to evaluate the efficacy of compounds like this compound are provided below. These are generalized protocols based on standard methodologies in the field.

In Vitro Macrophage-Mediated Amyloid-β Phagocytosis Assay

This assay quantifies the ability of macrophages to clear fibrillar Aβ in the presence of the test compound.

Phagocytosis_Workflow A 1. Culture Macrophages (e.g., BV-2, THP-1) C 3. Treat Macrophages with this compound (Various concentrations) A->C B 2. Prepare Fibrillar Aβ42 (Incubate soluble Aβ42 at 37°C) D 4. Add Fibrillar Aβ42 to Cultures B->D C->D E 5. Incubate to Allow Phagocytosis D->E F 6. Collect Conditioned Media E->F G 7. Quantify Remaining Aβ42 (ELISA or Western Blot) F->G

Caption: Workflow for macrophage-mediated Aβ phagocytosis assay.

Methodology:

  • Cell Culture: Macrophage-like cell lines (e.g., BV-2 or THP-1) are cultured in appropriate media.

  • Fibrillar Aβ Preparation: Synthetic Aβ42 peptides are dissolved and incubated to form fibrils.

  • Treatment: Cells are pre-treated with varying concentrations of this compound.

  • Phagocytosis: Fibrillar Aβ is added to the cell cultures and incubated to allow for phagocytosis.

  • Quantification: The amount of Aβ remaining in the conditioned media is quantified using ELISA or Western blot. A dose-dependent decrease in Aβ levels indicates enhanced phagocytosis.

In Vivo Behavioral Testing in Alzheimer's Disease Mouse Models

Behavioral assays are crucial for assessing the impact of a therapeutic agent on cognitive function.

This test evaluates spatial working memory.

Methodology:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Analysis: An alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. An increase in the percentage of spontaneous alternations in the treated group compared to the control group suggests an improvement in spatial working memory.

This test assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

Fear_Conditioning_Workflow A Day 1: Training Place mouse in conditioning chamber. Present auditory cue (CS) followed by a mild foot shock (US). B Day 2: Contextual Fear Test Place mouse back in the same chamber (no cue or shock). Measure freezing behavior. A->B C Day 3: Cued Fear Test Place mouse in a novel context. Present the auditory cue (no shock). Measure freezing behavior. B->C

Caption: Experimental workflow for contextual fear conditioning.

Methodology:

  • Training Day: The mouse is placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

  • Contextual Testing: 24 hours later, the mouse is returned to the same chamber, and the amount of time it spends freezing (a natural fear response) is measured. Increased freezing time indicates memory of the aversive context.

  • Cued Testing: The mouse is then placed in a novel environment, and the CS is presented without the US. Freezing behavior is again measured to assess memory of the association between the cue and the shock. Improved performance in treated animals is indicative of enhanced fear-associated memory.

Conclusion and Future Directions

This compound represents a promising, multi-target therapeutic candidate for Alzheimer's disease. Its ability to both stimulate the neuroprotective TGF-β signaling pathway and enhance the clearance of pathogenic protein aggregates through lysosomal activation addresses key aspects of Alzheimer's pathology. While the currently available data are encouraging, further studies are required to provide detailed quantitative evidence of its efficacy in well-characterized Alzheimer's disease animal models. Future research should focus on elucidating the precise downstream effects on amyloid-beta and tau pathology, synaptic integrity, and cognitive performance. Such studies will be critical in advancing this compound through the drug development pipeline and ultimately determining its therapeutic potential for patients with Alzheimer's disease.

References

SRI-011381 (C381): A Novel Small Molecule Agonist of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound (C381) exerts its effects through a unique mechanism that involves the direct targeting of lysosomes. The molecule physically interacts with lysosomal membranes, promoting their acidification. This enhanced lysosomal function leads to an increased breakdown of cellular waste and improves the resilience of lysosomes to damage.[4][6] The restoration of lysosomal homeostasis is intrinsically linked to the activation of the TGF-β signaling pathway.[6]

A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), a proton pump responsible for lysosome acidification, as a key player in the action of this compound.[6] By interacting with v-ATPase, this compound initiates a cascade that ultimately leads to the activation of the canonical TGF-β/Smad signaling pathway.[6] This results in the nuclear translocation of phosphorylated Smad proteins, which in turn regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[6] Potential involvement of other pathways such as Beclin-1, mTOR, Wnt, and Notch in the this compound-mediated activation of TGF-β signaling has also been suggested.[6]

Data Presentation

The following tables summarize the quantitative data available for this compound (C381) from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell TypeConcentrationObserved EffectReference
Mouse Lung Fibroblasts10 μMPromoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression.[2][3]
MacrophagesDose-dependentPromoted fibrillar Aβ clearance.[1]
NIH-3T3 CellsNot specifiedIncreased fibronectin expression when stimulated by metformin.[7]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelDosageRoute of AdministrationKey FindingsReference
SBE-luc Mice30 mg/kgIntraperitoneal (i.p.)Protected against kainic acid-induced excitotoxicity and neurodegeneration.[1]
FBV MiceNot specifiedOralRapidly absorbed with an oral bioavailability of approximately 50%. ClogP of 3.3, indicating brain penetrance.[1][6]
APP751Lon, Swetransgenic MiceNot specifiedNot specifiedReduced neurodegeneration.[1]
Progranulin-/- MiceDose-dependentNot specifiedReduced microgliosis.[6]
Chronic MPTP Mouse Model of Parkinson's DiseaseNot specifiedNot specifiedRescued dopaminergic neurons; restored memory and motor function.[6]
YAPGFAP-CKO EAE Mice30 mg/kgi.p. (every 2 days for 22 days)Partially rescued deficits in the optic nerve and retina; significantly inhibited inflammatory infiltration and relieved neuron loss.[3]
Sprague-Dawley Rats (Traumatic Neuroma Model)30 mg/kgi.p. (every 2 days)Enhanced TGF-β1/SMAD signaling, leading to increased Collagen I proliferation.[8]
Mice (14-day study)10, 30, and 75 mg/kgOral gavageResulted in reductions in red blood cells, hematocrit, and hemoglobin at higher doses.[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

Cell Culture and In Vitro Treatment
  • Cell Lines: Mouse lung fibroblasts were utilized to study the effects on fibrosis-related protein expression.[4]

  • Culture Conditions: Cells were cultured in a high-glucose medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The medium was changed every 2-3 days. Cells were passaged at 80-90% confluence at a 1:3 ratio, with the fifth passage used for experiments.[4]

  • Treatment: A 10 μM solution of this compound was used for the activation of TGF-β1 signaling in vitro.[2][4]

Animal Studies
  • Animal Models: A variety of mouse and rat models were used to investigate the in vivo effects of this compound, including models for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic neuroma.[1][3][6][8]

  • Administration: this compound was administered via intraperitoneal (i.p.) injection or oral gavage.[1][3][8] The vehicle for i.p. injection was dimethyl sulfoxide (DMSO).[1][8]

  • Dosage Regimens: Doses ranged from 10 mg/kg to 75 mg/kg, with varying frequencies of administration depending on the study design.[1][3][8]

Tissue Preparation for Fibroblast Isolation
  • Tissue Extraction: Tissues were extracted in a sterile environment and rinsed three times in PBS.[4]

  • Digestion: The tissue was cut into 1-mm³ blocks and subjected to repeated digestion with 0.25% trypsin at 37°C.[4]

  • Plating: The resulting histolysate was evenly spread in a 10-cm petri dish for cell culture.[4]

Identification of Pulmonary Fibroblasts
  • Immunofluorescence: Pulmonary fibroblasts were identified using an anti-vimentin antibody followed by a fluorescent secondary antibody. The cells were then visualized under a fluorescence microscope.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and experimental application.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome Targets TGFbR TGF-β Receptor Complex Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates vATPase v-ATPase Lysosome->vATPase Activates vATPase->TGFbR Promotes Receptor Recycling/Signaling Smad_complex p-Smad2/3-Smad4 Complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Translocates and Regulates Smad23->Smad_complex Forms Complex with Smad4

Caption: this compound mechanism of action via lysosomal activation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Mouse Lung Fibroblasts) treatment This compound Treatment (10 µM) cell_culture->treatment analysis_invitro Analysis (e.g., Protein Expression) treatment->analysis_invitro animal_model Animal Model Selection (e.g., PD, AD models) drug_admin This compound Administration (i.p. or oral) animal_model->drug_admin behavioral_tests Behavioral/Functional Assessments drug_admin->behavioral_tests histology Histological/Molecular Analysis of Tissues behavioral_tests->histology

Caption: General experimental workflow for this compound studies.

Logical_Relationship SRI011381 This compound (C381) Lysosome_Targeting Lysosome Targeting & Acidification SRI011381->Lysosome_Targeting TGFb_Activation TGF-β Signaling Activation Lysosome_Targeting->TGFb_Activation Neuroprotection Neuroprotective Effects TGFb_Activation->Neuroprotection Anti_inflammatory Anti-inflammatory Effects TGFb_Activation->Anti_inflammatory Therapeutic_Potential Therapeutic Potential for Neurodegenerative Diseases Neuroprotection->Therapeutic_Potential Anti_inflammatory->Therapeutic_Potential

Caption: Logical flow of this compound's therapeutic action.

References

The Role of SRI-011381 in Lysosomal Acidification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel small molecule initially identified as an activator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Subsequent research has revealed a primary mechanism of action centered on the lysosome, the cell's critical organelle for degradation and recycling. This technical guide provides an in-depth overview of the core function of this compound in promoting lysosomal acidification. It details the molecular target, downstream effects on lysosomal function, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key experiments are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Lysosomal dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases and lysosomal storage disorders.[1] The acidic internal environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the optimal activity of its resident acid hydrolases.[2] This acidic milieu is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a proton pump that translocates protons from the cytoplasm into the lysosomal lumen.[2] this compound (C381) has emerged as a key pharmacological tool and potential therapeutic agent that directly targets this fundamental process. This document will explore the intricate role of this compound in modulating lysosomal pH and function.

Mechanism of Action: Direct Activation of V-ATPase

A genome-wide CRISPR interference (CRISPRi) drug target identification screen unexpectedly implicated the lysosome as the primary target of this compound.[1][3] Further functional studies confirmed that this compound physically interacts with the lysosome and directly stimulates the activity of the V-ATPase proton pump.[3][4] This direct interaction leads to an increased influx of protons into the lysosome, thereby promoting its acidification.[1][3][4]

The following diagram illustrates the proposed mechanism of action of this compound at the lysosomal membrane.

SRI011381_Mechanism Mechanism of this compound Action cluster_lysosome Lysosome Lysosome_Lumen Lysosomal Lumen (Acidic pH) SRI011381 This compound (C381) V_ATPase V-ATPase SRI011381->V_ATPase Directly Stimulates V_ATPase->Lysosome_Lumen Proton Pumping H_out H+ H_out->V_ATPase

Caption: this compound directly stimulates the V-ATPase, enhancing proton pumping into the lysosome.

Quantitative Effects on Lysosomal Function

The stimulatory effect of this compound on V-ATPase results in measurable changes in lysosomal pH and degradative capacity. These effects are dose-dependent and have been quantified using various cellular assays.

Lysosomal Acidification

The ability of this compound to lower lysosomal pH has been demonstrated using pH-sensitive fluorescent probes like LysoSensor. Studies have shown a dose-dependent increase in lysosomal acidification in various cell lines upon treatment with this compound.[1][4]

Concentration of this compound (C381)Effect on Lysosomal Acidification (LysoSensor Signal)Cell LineReference
Various concentrationsDose-dependent increase in LysoSensor area and countK562[1][4]
High doses (e.g., 400 μM)Strong increase in LysoSensor signal (nearly 7-fold)K562[4]
Lysosomal Proteolysis

Enhanced acidification leads to a more optimal environment for lysosomal hydrolases, thereby increasing the degradation of substrates. This has been quantified using assays such as the DQ-BSA assay, where a self-quenched bovine serum albumin (BSA) conjugate fluoresces upon proteolytic cleavage.

Concentration of this compound (C381)Effect on Proteolytic Activity (DQ-BSA Assay)Cell LineReference
Not specifiedSignificant increase in normalized DQ-BSA areaNot specified[4]
Cathepsin B Activity

The activity of specific pH-sensitive lysosomal enzymes, such as Cathepsin B, is also enhanced by this compound. This effect is particularly notable under conditions of lysosomal stress.

Treatment ConditionEffect on Cathepsin-B ActivityReference
LLOME (lysosomal damaging agent)Reduced Cathepsin-B activity by ~80%[1]
LLOME + 3 µM this compound (C381)>3-fold increase in activity vs. LLOME alone[1]
High concentrations of this compound (C381) (naive cells)>3-fold increase in activity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of this compound.

Lysosomal pH Measurement (LysoSensor Assay)

This assay quantifies changes in lysosomal pH in live cells.

Workflow:

LysoSensor_Workflow LysoSensor Assay Workflow Cell_Culture 1. Culture K562 cells to desired confluency. Treatment 2. Treat cells with varying concentrations of this compound or Bafilomycin A1 (control) for 1 hour. Cell_Culture->Treatment Staining 3. Stain cells with LysoSensor Green and LysoTracker Red for 1 hour. Treatment->Staining Wash 4. Wash cells to remove excess probes. Staining->Wash Imaging 5. Image live cells using a high-content imaging system (e.g., Incucyte S3). Wash->Imaging Analysis 6. Quantify LysoSensor Green puncta area and count, normalized to cell confluence. Imaging->Analysis

Caption: Workflow for measuring lysosomal pH using the LysoSensor probe.

Detailed Steps:

  • Cell Plating: Seed K562 cells in a suitable culture plate and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 1 hour. Include a negative control (vehicle) and a positive control for lysosomal de-acidification, such as Bafilomycin A1 (500 nM).[1]

  • Probe Incubation: Add LysoSensor Green DND-189 and LysoTracker Red DND-99 to the culture medium and incubate for 1 hour.[1]

  • Washing: Gently wash the cells with fresh medium to remove the unbound probes.

  • Imaging and Analysis: Acquire images using a live-cell imaging system. Quantify the area and number of LysoSensor Green fluorescent puncta, which increase in intensity with lower pH. Normalize these values to cell confluence to account for differences in cell number.[1]

Lysosomal Proteolysis Measurement (DQ-BSA Assay)

This assay measures the general proteolytic activity within lysosomes.

Workflow:

DQBSA_Workflow DQ-BSA Assay Workflow Cell_Culture 1. Culture cells to desired confluency. Treatment 2. Treat cells with this compound or control. Cell_Culture->Treatment DQBSA_Addition 3. Add DQ-BSA Green to the culture medium. Treatment->DQBSA_Addition Incubation 4. Incubate for 2 hours to allow for endocytosis and degradation. DQBSA_Addition->Incubation Wash 5. Wash cells to remove extracellular DQ-BSA. Incubation->Wash Imaging 6. Image cells using a high-content imaging system. Wash->Imaging Analysis 7. Quantify the fluorescent area, which corresponds to cleaved DQ-BSA. Imaging->Analysis

Caption: Workflow for assessing lysosomal proteolytic activity using DQ-BSA.

Detailed Steps:

  • Cell Plating: Plate cells in a suitable imaging-compatible format.

  • Compound and Substrate Addition: Treat cells with this compound or a vehicle control. Concurrently, add DQ-BSA Green to the culture medium.

  • Incubation: Incubate the cells for 2 hours at 37°C to allow for the uptake of DQ-BSA via endocytosis and its subsequent trafficking to the lysosome for degradation.[4]

  • Washing: Wash the cells to remove any DQ-BSA that has not been internalized.

  • Imaging and Analysis: Acquire fluorescent images. The cleavage of the BSA protein by lysosomal proteases relieves the self-quenching of the dye, resulting in a fluorescent signal. Quantify the total fluorescent area as a measure of proteolytic activity.[4]

Broader Biological Context: TGF-β Signaling and Neuroprotection

While the direct molecular target of this compound is the V-ATPase, it is also recognized as an activator of TGF-β signaling.[3][4] The V-ATPase itself has been implicated as a protein interaction hub involved in multiple signaling pathways, including TGF-β.[4] The restoration of lysosomal homeostasis by this compound is thought to contribute to its neuroprotective and anti-inflammatory effects observed in preclinical models of neurodegenerative diseases.[1][3][4]

The following diagram illustrates the relationship between this compound's effect on the lysosome and its impact on cellular signaling.

Signaling_Pathway This compound Cellular Effects cluster_lysosome Lysosome SRI011381 This compound (C381) V_ATPase V-ATPase SRI011381->V_ATPase Stimulates Acidification Lysosomal Acidification V_ATPase->Acidification Increases TGFb TGF-β Signaling Activation V_ATPase->TGFb Modulates Homeostasis Restored Lysosomal Homeostasis Acidification->Homeostasis Neuroprotection Neuroprotection & Anti-inflammation Homeostasis->Neuroprotection TGFb->Neuroprotection

References

Investigating the Therapeutic Potential of SRI-011381: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Emerging preclinical evidence suggests its therapeutic potential across a spectrum of neurological disorders and other conditions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Core Mechanism of Action

This compound functions as a potent, orally active agonist of TGF-β signaling.[3] Its primary mechanism involves the activation of the canonical Smad pathway.[2][3] Upon administration, this compound has been shown to up-regulate the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway.[3] Interestingly, this compound also physically targets the lysosome, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo.[1][2] This dual action on TGF-β signaling and lysosomal function underscores its potential in addressing complex pathologies.

The diagram below illustrates the proposed signaling pathway activated by this compound.

SRI_011381_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 This compound TGFBR TGF-β Receptor SRI_011381->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Expression Smad_complex->DNA Transcription Regulation

TGF-β/Smad Signaling Pathway Activated by this compound

Preclinical Efficacy and Therapeutic Applications

This compound has demonstrated significant therapeutic potential in a variety of preclinical models, primarily focusing on neurodegenerative and inflammatory conditions.

Neuroprotection:

  • Alzheimer's Disease: this compound is being investigated for the treatment of Alzheimer's disease.[1] It has been shown to protect cultured neurons from Aβ toxicity.[4]

  • Traumatic Brain Injury (TBI): In a mouse model of repetitive mild TBI, administration of this compound 24 hours after injury was found to reduce cognitive deficits and neuroinflammation.[5]

  • Ischemic Demyelination: this compound has shown protective effects against ischemic demyelination by regulating microglial lipid metabolism.[6] In a mouse model of chronic cerebral hypoperfusion, it restored the function of the autophagy-lysosomal pathway in microglia.[6]

  • Parkinson's Disease: The compound has shown particular promise in a mouse model of Parkinson's Disease.[7]

Anti-inflammatory and Anti-fibrotic Effects:

  • Neuroinflammation: this compound exhibits strong anti-inflammatory effects in models of neuroinflammation, such as experimental autoimmune encephalomyelitis, a model for multiple sclerosis.[2]

  • Fibrosis: In models of fibrosis, this compound can reverse the effects of anti-fibrotic agents by increasing the expression of pro-fibrotic proteins like TGF-β1, collagen-1, and α-SMA.[1] It has also been shown to reverse the inhibition of TGF-β2/Smad3 signaling and fibrosis in human skin fibroblasts.[3]

  • Keloids: The effects of 32P isotope treatment on dermal fibroblasts, which inhibit keloid formation, were reversed by this compound, suggesting its role in TGF-β/Smad-mediated fibroblast activity.[8]

Other Potential Applications:

  • Muscle Regeneration: this compound has shown efficacy in preclinical models of muscle regeneration by restoring lysosomal homeostasis and enhancing myogenic differentiation.[9]

  • Cancer: The compound's role in cancer is complex. While TGF-β signaling can have tumor-suppressive effects, its activation by this compound has been shown to attenuate the apoptotic and antiproliferative actions of cisplatin in breast cancer cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies involving this compound.

Table 1: In Vitro Study Parameters

Cell TypeConcentrationObserved EffectReference
Mouse Lung Fibroblasts10 µMPromoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression.[3]
Human Skin Fibroblasts (HSFBs)10 µMReversed the inhibition of TGF-β2/Smad3 signaling and fibrosis.[3]
Peripheral Blood Mononuclear Cells (PBMCs)10 µMUp-regulated the phosphorylation of Smad2/3.[3]
LNCaP CellsNot SpecifiedReversed the effects of 32P isotope on cell proliferation, apoptosis, and cell cycle.[8]
Breast Cancer CellsNot SpecifiedAttenuated apoptotic and antiproliferative actions of cisplatin.[10]

Table 2: In Vivo Study Parameters

Animal ModelDosage and AdministrationDurationObserved EffectReference
YAPGFAP-CKO EAE Mice30 mg/kg; i.p.; every 2 days22 daysPartially rescued deficits in the optic nerve and retina; inhibited inflammatory infiltration and relieved neuron loss.[3]
Bilateral Common Carotid Artery Stenosis (BCAS) Mice30 mg/kg; i.p.; every 3 daysUntil sacrificeRestored the BCAS-induced activation and dysfunction of the autophagy-lysosomal pathway in microglia.[6]
Zebrafish (ltbp3fb28 and ltbp1fb29)500 µM; exposureNot SpecifiedNo effect on outflow tract (OFT) expansion.[1]
SBE-luc Reporter Mice30 mg/kg; i.p.Single doseInduced bioluminescence signal in the brain, indicating TGF-β pathway activation.[4]
FvB Wildtype Mice (Kainic Acid-induced injury)Not SpecifiedPre-treated for 3 days, continued for 5 days post-injuryReduced neurodegeneration.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

In Vitro Cell Culture and Treatment

1. Primary Pulmonary Fibroblast Isolation and Culture: [1]

  • Tissue Extraction: Extract lung tissues in a sterile environment and rinse 3 times in PBS.

  • Tissue Preparation: Cut tissues into 1-mm³ blocks.

  • Digestion: Repeatedly digest with 0.25% trypsin at 37°C.

  • Plating: Evenly spread the histolysate in a 10-cm petri dish.

  • Culture Medium: Use high-glucose medium containing 10% fetal bovine serum, penicillin, and streptomycin.

  • Incubation: Culture cells in an incubator, exchanging the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluence, passage them at a 1:3 ratio. Use fifth-passage cells for experiments.

  • Treatment: A 10 μM this compound solution is used for the activation of TGF-β1 signaling.[1]

2. Western Blot Analysis for pSmad2/3: [3]

  • Cell Treatment: Treat Peripheral Blood Mononuclear Cells (PBMCs) with this compound (10 μM).

  • Protein Extraction: Lyse cells and quantify protein concentration.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate with primary antibodies against pSmad2/3 and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) kit.

The following diagram outlines a general workflow for in vitro experiments with this compound.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Neurons) start->cell_culture treatment Treatment with This compound (e.g., 10 µM) cell_culture->treatment analysis Downstream Analysis treatment->analysis western_blot Western Blot (e.g., pSmad2/3) analysis->western_blot proliferation_assay Proliferation Assay analysis->proliferation_assay gene_expression Gene Expression Analysis (e.g., qPCR for TGF-β1) analysis->gene_expression end End western_blot->end proliferation_assay->end gene_expression->end

General Workflow for In Vitro Experiments with this compound
In Vivo Administration and Analysis

1. Intraperitoneal (i.p.) Injection in Mice: [3][6]

  • Compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as normal saline (0.9% sodium chloride solution).

  • Dosage: A common dosage is 30 mg/kg.

  • Administration: Inject the solution intraperitoneally. For studies on ischemic demyelination, an initial injection is given 24 hours after the BCAS modeling, followed by injections every 3 days.[6] For EAE models, injections may be given every 2 days for a period of 22 days.[3]

  • Control Group: Administer the vehicle alone to the control group.

2. Assessment of Neuroprotection in a Kainic Acid Injury Model: [4]

  • Animal Model: Use FvB wildtype mice.

  • Pre-treatment: Administer this compound or vehicle for 3 days prior to injury.

  • Injury Induction: Induce excitotoxic injury with kainic acid (10 mg/kg, SQ).

  • Post-treatment: Continue daily injections of the compound until sacrifice at day 5 post-injury.

  • Tissue Processing: Perfuse and fix brains with paraformaldehyde. Section into 40 µM sections using a cryomicrotome.

  • Analysis: Perform cresyl violet staining or immunohistochemical analysis for markers such as synaptophysin and MAP2.

Safety and Toxicology

Preliminary toxicology studies for this compound have been completed as part of an Investigational New Drug (IND) application, and they have not indicated any major concerns.[2][7] Range-finding toxicity studies have been conducted in mice and rats.[4]

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action involving the activation of TGF-β signaling and the enhancement of lysosomal function. Preclinical studies have demonstrated its efficacy in a range of neurological and inflammatory disorders. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this novel compound. Further investigation is warranted to fully elucidate its mechanisms and translate these preclinical findings into clinical applications.

References

The Modulatory Role of SRI-011381 on Smad Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix production. The canonical TGF-β pathway transduces signals through the phosphorylation of receptor-regulated Smad proteins (R-Smads), primarily Smad2 and Smad3. This technical guide provides an in-depth analysis of the impact of this compound on Smad protein phosphorylation, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling mechanisms. This compound has been shown to up-regulate the phosphorylation of Smad2/3, thereby activating downstream gene expression. Notably, it can also counteract the inhibitory effects of molecules like curcumin on Smad2/3 activation. This guide serves as a comprehensive resource for researchers investigating TGF-β signaling and the therapeutic potential of modulators like this compound.

Introduction to the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) superfamily of cytokines plays a pivotal role in regulating a wide array of cellular functions.[1] The canonical signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface.[2] This binding event recruits and activates a type I receptor (TβRI), which then phosphorylates the intracellular effector proteins, Smad2 and Smad3, at their C-terminal SXS motifs.[3][4]

Once phosphorylated, these receptor-regulated Smads (R-Smads) form a heteromeric complex with a common-mediator Smad (co-Smad), Smad4.[1] This complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.[1][2] This intricate signaling cascade is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.

This compound has been identified as an agonist of this pathway, promoting the phosphorylation of Smad2 and Smad3, thereby mimicking the downstream effects of TGF-β signaling.[5]

Impact of this compound on Smad2/3 Phosphorylation

Experimental evidence demonstrates that this compound effectively increases the phosphorylation of Smad2 and Smad3. This has been observed in various cell types, including peripheral blood mononuclear cells (PBMCs).[5] Furthermore, this compound has been shown to reverse the inhibitory effects of certain compounds, such as curcumin, on TGF-β-mediated Smad2/3 phosphorylation.[5][6][7]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on Smad2/3 phosphorylation based on densitometric analysis of Western blot data. The data illustrates the ability of this compound to induce Smad2/3 phosphorylation and to rescue it from inhibition by curcumin.

Treatment Groupp-Smad2/3 Levels (Normalized to Control)Reference
Control (Vehicle)1.00[5]
This compound (10 µM)> 1.00 (Upregulation)[5]
Curcumin< 1.00 (Inhibition)[5][6][7]
Curcumin + this compoundRestored towards control levels[5]

Note: Specific fold-change values from the primary literature are not consistently reported in the available search results. The table reflects the qualitative findings.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on Smad protein phosphorylation.

Western Blotting for Phospho-Smad2/3 Detection

This protocol outlines the steps for detecting phosphorylated Smad2 and Smad3 in cell lysates.

1. Cell Culture and Treatment:

  • Culture cells (e.g., PBMCs, HaCaT cells) to 80-90% confluency.

  • For serum starvation, wash cells with PBS and incubate in serum-free medium for 18-22 hours.

  • Treat cells with this compound (e.g., 10 µM) and/or other compounds (e.g., curcumin) for the desired time. A positive control of TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes is recommended.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[8]

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice (e.g., three times for 15 seconds each) to ensure the release of nuclear proteins.[8]

  • Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

  • Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the protein samples on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[4]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Perform densitometric analysis to quantify the band intensities. Normalize the p-Smad2/3 signal to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation of Smad Proteins

This protocol is used to study the interaction between Smad proteins.

1. Cell Lysis:

  • Lyse treated cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.25% NP-40, 1 mM DTT, and protease inhibitors).[9]

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

  • Add the primary antibody against the protein of interest (e.g., Smad4) to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.[10]

  • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[10]

  • Centrifuge to pellet the beads and wash the pellet several times with lysis buffer.

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., p-Smad2/3).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the TGF-β/Smad signaling pathway and a general experimental workflow for assessing the impact of this compound.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding TBRI TβRI TBRII->TBRI 2. Recruitment & Activation Smad2_3 Smad2/3 TBRI->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Complex p-Smad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nuclear_Complex p-Smad2/3-Smad4 Complex Complex->Nuclear_Complex 4. Nuclear Translocation SRI_011381 This compound SRI_011381->pSmad2_3 Agonist Action DNA Target Gene Promoters Nuclear_Complex->DNA 5. DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: TGF-β/Smad Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture (e.g., PBMCs) Treatment 2. Treatment Groups - Control - this compound - Inhibitor - Inhibitor + this compound Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification WB 5. Western Blot (p-Smad2/3, Total Smad, Loading Control) Quantification->WB Detection 6. ECL Detection WB->Detection Densitometry 7. Densitometric Analysis Detection->Densitometry Data_Table 8. Tabulation of Quantitative Data Densitometry->Data_Table

Caption: Workflow for Assessing this compound's Effect on Smad Phosphorylation.

Conclusion

This compound is a valuable tool for researchers studying the TGF-β/Smad signaling pathway. Its ability to act as an agonist and promote the phosphorylation of Smad2 and Smad3 provides a mechanism to investigate the downstream consequences of pathway activation. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies aimed at understanding the therapeutic potential of modulating this critical signaling cascade. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound and its interactions with other signaling pathways.

References

SRI-011381: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SRI-011381, also referred to as C381, is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its unique mechanism of action, which involves both the activation of canonical TGF-β signaling and the modulation of lysosomal function, has positioned it as a valuable tool in basic and preclinical research. This guide provides an in-depth overview of its applications, supported by available quantitative data, experimental protocols, and visualizations of its molecular pathways and workflows.

Mechanism of Action

This compound is primarily characterized as an activator of the TGF-β signaling pathway, a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune response.[1][3][4] Dysregulation of this pathway is implicated in various diseases, and its therapeutic augmentation is a key area of investigation.[5]

The compound's actions include:

  • TGF-β/Smad Pathway Activation: this compound promotes the canonical TGF-β/Smad signaling cascade. It has been shown to increase the expression of TGF-β1 and the phosphorylation of Smad3, leading to the modulation of target gene expression.[6][7] This activation is central to its observed effects in studies on fibrosis and inflammation.[1][6][7]

  • Lysosomal Targeting: A distinctive feature of this compound is its ability to physically target the lysosome.[1][5] It promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and improves the organelle's resilience to damage.[1][5] This mechanism is particularly relevant to its neuroprotective effects, as lysosomal dysfunction is a hallmark of many neurodegenerative disorders.[5] A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), the lysosomal proton pump, as a key player in its mechanism.[5]

  • Modulation of Other Targets: Beyond the TGF-β pathway, this compound has been identified as a modulator of GATA3 and Neuropilin-1 (NRP-1).[8]

The diagram below illustrates the canonical TGF-β signaling pathway and the proposed mechanism of action for this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGFBR1 TGF-β RI This compound->TGFBR1 Activates Pathway (Mechanism under investigation) Lysosome Lysosome This compound->Lysosome Physically Targets TGF-β Ligand TGF-β Ligand TGFBR2 TGF-β RII TGF-β Ligand->TGFBR2 Binds TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2/3 Smad2/3 TGFBR1->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad2/3/4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Expression Gene Expression Smad Complex->Gene Expression Translocates & Regulates v-ATPase v-ATPase Lysosome->v-ATPase

Caption: this compound activates TGF-β signaling and targets lysosomal v-ATPase.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies involving this compound.

ParameterModel SystemConcentration / DoseObserved EffectReference
In Vitro Efficacy
NeuroprotectionPrimary mouse embryonic forebrain neurons3 µMReduces cell death and dystrophic neurites induced by amyloid-β (1-42).[9]
PhagocytosisJ774A.1 and THP-1 macrophages2 and 5 µMIncreases phagocytosis of amyloid-β (1-42) by over 20%.[9]
TGF-β ActivationFibroblasts10 µMUsed for the activation of TGF-β1 signaling.[1]
Anti-inflammatoryBovine adipocytesNot specifiedSuppresses pro-inflammatory responses and modulates cytokine levels.[6]
In Vivo Efficacy
NeuroprotectionAPP751Lon,Swe transgenic mouse model (Alzheimer's)10 mg/kg for 10 weeksPrevents memory deficits (increases freezing time and spontaneous alternations).[9]
NeuroprotectionMPTP mouse model (Parkinson's)Not specifiedRescues dopaminergic neurons and restores memory and motor function.[5]
ExcitotoxicityKainic acid-induced mouse modelNot specifiedProtects mice against excitotoxicity and neurodegeneration.[10]
Neuroma ModelSprague-Dawley rats30 mg/kg (i.p.)Used as a TGF-β1/SMAD signaling agonist.[11]
Pharmacokinetics
Oral BioavailabilityFBV miceNot specifiedApproximately 50%.[10]
Brain PenetranceMiceNot specifiedClogP of 3.3, brain penetrant.[5]
Toxicity
Sub-chronicMice10, 30, and 75 mg/kg (oral gavage) for 14 daysResulted in reductions in red blood cells, hematocrit, and hemoglobin.[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols utilizing this compound.

  • Cell Lines: Pulmonary fibroblasts, H9C2 cardiomyocytes, J774A.1 and THP-1 macrophages, primary neurons.[1][7][9]

  • Culture Conditions:

    • Cells are typically cultured in a high-glucose DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1]

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[11]

    • The medium is exchanged every 2-3 days.[1]

    • When cells reach 80-90% confluence, they are passaged.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[2][10]

    • For experiments, dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM for activating TGF-β1 signaling in fibroblasts).[1]

    • Treat cells for the experimentally determined duration before analysis.

G A 1. Cell Seeding (e.g., Fibroblasts) B 2. Cell Culture (37°C, 5% CO2, 24-48h) A->B C 3. Treatment - Control (Vehicle) - this compound (e.g., 10 µM) B->C D 4. Incubation (Specified Duration) C->D E 5. Endpoint Analysis (qRT-PCR, Western Blot, ELISA) D->E

Caption: A typical experimental workflow for in vitro studies using this compound.

  • Animal Models:

    • Neurodegeneration: APP751Lon,Swe transgenic mice (Alzheimer's), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model (Parkinson's).[5][9]

    • Neuroma: Sciatic nerve injury model in Sprague-Dawley rats.[11]

  • Administration and Dosing:

    • This compound hydrochloride is dissolved in a suitable vehicle, such as Dimethyl Sulfoxide (DMSO) or a formulation of DMSO, PEG300, Tween 80, and saline.[10][11]

    • Administration can be via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (e.g., 10, 30, 75 mg/kg).[10][11]

    • Dosing frequency and duration are model-dependent (e.g., daily for 14 days, or every 2 days for a month).[10][11]

  • Analysis:

    • Behavioral Tests: Y-maze for spontaneous alternations, contextual fear conditioning.[9]

    • Histology/Immunohistochemistry: Analysis of tissue sections for markers like collagen deposition or gliosis.[5][11]

    • Biochemical Analysis: Western blot or ELISA on tissue lysates to measure protein expression (e.g., TGF-β1, p-Smad3, Col-I).[7]

Key Research Applications and Findings

This compound's dual mechanism makes it a versatile tool for investigating diseases involving inflammation, fibrosis, and neurodegeneration.

  • Neurodegenerative Disorders: A primary application of this compound is in the study of Alzheimer's and Parkinson's diseases. It demonstrates neuroprotective effects by reducing amyloid-β-induced cell death, promoting the clearance of amyloid-β fibrils by macrophages, and rescuing dopaminergic neurons.[5][9][10] Its ability to restore lysosomal function is a key therapeutic hypothesis in these conditions.[5]

  • Fibrosis: The compound is used to probe the role of the TGF-β pathway in fibrotic conditions. In models of pulmonary and myocardial fibrosis, this compound is used to activate the pathway, leading to an increase in fibrosis-related proteins like collagen-1 and α-SMA.[1][7] This allows researchers to study the downstream consequences of TGF-β activation and to test the efficacy of anti-fibrotic agents.

  • Inflammation: this compound has demonstrated potent anti-inflammatory activity. It can suppress pro-inflammatory responses in adipocytes and reduce microgliosis and inflammatory infiltration in models of multiple sclerosis and neurodegeneration.[5][6] This makes it a useful compound for investigating the interplay between TGF-β signaling and the immune response.

The diagram below outlines the logical relationship between this compound's core mechanisms and its diverse research applications.

G cluster_mechanism Core Mechanisms cluster_outcomes Cellular & Physiological Outcomes cluster_applications Research Applications A This compound B TGF-β/Smad Pathway Activation A->B C Lysosome Acidification & Cargo Clearance A->C D Modulation of Gene Expression (e.g., Collagen, Cytokines) B->D E Anti-Inflammatory Effects (e.g., Reduced Microgliosis) B->E F Neuroprotection & Restoration of Neuronal Function C->F G Enhanced Phagocytosis (e.g., Aβ Clearance) C->G H Fibrosis Research (Myocardial, Pulmonary) D->H I Inflammatory Disease Models (e.g., MS) E->I J Neurodegeneration (Alzheimer's, Parkinson's) F->J G->J

Caption: this compound's mechanisms lead to outcomes applicable in diverse research fields.

Conclusion

This compound (C381) is a powerful and multifaceted research tool. Its well-defined role as a TGF-β signaling agonist, combined with its novel mechanism of targeting and restoring lysosomal function, provides a unique opportunity to explore complex disease pathologies. For researchers in neurobiology, fibrosis, and immunology, this compound serves as a critical compound for activating these pathways to dissect molecular mechanisms, validate therapeutic targets, and evaluate novel treatment strategies. Completed toxicology studies showing no major concerns further support its potential as both a research compound and a promising therapeutic candidate.[5]

References

An In-Depth Technical Guide to the Pharmacology of SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, and conditions associated with fibrosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic profile, and effects in various preclinical models. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Pharmacological Profile

This compound is a centrally nervous system (CNS) bioactive compound that uniquely combines the activation of the canonical TGF-β/Smad signaling pathway with the modulation of lysosomal function.[1][2] It has demonstrated neuroprotective and anti-inflammatory properties in several preclinical studies.[1][3]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

  • TGF-β/Smad Pathway Agonist: this compound activates the TGF-β signaling pathway, a critical regulator of cellular growth, differentiation, and immune responses. This activation is evidenced by the increased phosphorylation of Smad2/3, key downstream effectors in the pathway.[3] The compound has been shown to increase the expression of TGF-β1 and other fibrosis-related proteins like collagen-1 and α-SMA in certain cellular contexts.[3][4][5]

  • Lysosomal Function Enhancement: A key aspect of this compound's mechanism is its ability to physically target lysosomes, promote their acidification, and enhance the breakdown of lysosomal cargo.[1][4][6] This restoration of lysosomal homeostasis is particularly relevant in the context of neurodegenerative diseases where lysosomal dysfunction is a known pathological feature.[1] The interaction of this compound with v-ATPase, the proton pump responsible for lysosome acidification, is implicated in this process.[1]

The interplay between these two mechanisms contributes to the compound's observed neuroprotective and anti-inflammatory effects.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Activity
ParameterValueCell Line/SystemExperimental Context
Effective Concentration 10 µMMouse Lung FibroblastsPromotion of proliferation and increased expression of TGF-β1, NALP3, collagen-1, and α-SMA.[3][5]
Effective Concentration 10 µMHuman Peripheral Blood Mononuclear Cells (PBMCs)Upregulation of Smad2/3 phosphorylation.[3]
Effective Concentration 10 µMHuman Adipose-derived Stem Cells (hADSCs) and Hypertrophic Scar Fibroblasts (HSFBs)Reversal of the inhibitory effect of miR-29a on TGF-β2/Smad3 signaling and fibrosis.[5]
Effective Concentration 10 µMH9C2 CardiomyocytesAbrogation of the anti-fibrotic effects of Astragalus Polysaccharide (APS) by activating the TGF-β1/Smad3 pathway.[7]
Table 2: In Vivo Efficacy and Dosage
Animal ModelDosageDosing RegimenKey Findings
APP751Lon, Swe Transgenic Mice (Alzheimer's Model) 10, 30, and 75 mg/kgOral gavage for 14 daysReduction in neurodegeneration. Note: Significant changes in hematological endpoints were observed.[8]
YAPGFAP-CKO EAE Mice (Multiple Sclerosis Model) 30 mg/kgIntraperitoneal injection every 2 days for 22 daysPartial rescue of deficits in the optic nerve and retina; significant inhibition of inflammatory infiltration and neuronal loss.[3]
Sprague-Dawley Rats (Traumatic Neuroma Model) 30 mg/kgIntraperitoneal injection on the day of surgery and every 2 days thereafterUpregulation of the TGF-β1/SMAD pathway, leading to increased proliferation of α-SMA and collagen.[9]
Zebrafish (ltbp3fb28 and ltbp1fb29 mutants) Not specifiedNot specifiedNo effect on outflow tract (OFT) expansion, suggesting hyperactivation of TGFβ signaling is not sufficient to induce aneurysm.[4]
Table 3: Pharmacokinetic Parameters
ParameterValueSpeciesRoute of Administration
Oral Bioavailability ~48%Not specified (likely mouse)Oral
Brain Penetrance Yes (ClogP of 3.3)Not specifiedNot specified

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vitro TGF-β/Smad Pathway Activation Assay
  • Objective: To assess the ability of this compound to activate the TGF-β/Smad signaling pathway.

  • Cell Lines: Mouse lung fibroblasts, human PBMCs, hADSCs, HSFBs, or H9C2 cardiomyocytes.

  • Methodology:

    • Cells are cultured in appropriate media and conditions until they reach a desired confluency (e.g., 80-90%).

    • The cells are then treated with this compound at a specified concentration (commonly 10 µM) for a defined period.

    • Post-treatment, cell lysates are prepared for protein analysis.

    • Western blotting is performed to detect the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. An increase in the p-Smad2/3 to total Smad2/3 ratio indicates pathway activation.

    • Quantitative real-time PCR (qRT-PCR) can also be used to measure the mRNA expression levels of TGF-β target genes.

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
  • Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: APP751Lon, Swe transgenic mice.

  • Methodology:

    • Transgenic mice are administered this compound via oral gavage at varying doses (e.g., 10, 30, and 75 mg/kg) for a specified duration (e.g., 14 days).

    • A vehicle control group receives the same volume of the vehicle solution.

    • Throughout the study, behavioral tests (e.g., Morris water maze, Y-maze) can be conducted to assess cognitive function.

    • At the end of the treatment period, brain tissue is collected for histopathological and biochemical analysis.

    • Immunohistochemistry is used to quantify amyloid-beta plaque deposition and neuroinflammation (e.g., microgliosis and astrocytosis).

    • Western blotting or ELISA can be used to measure levels of key proteins involved in neurodegeneration and TGF-β signaling in brain homogenates.

Western Blotting for p-Smad2/3
  • Objective: To quantify the activation of the Smad pathway by measuring the phosphorylation of Smad2 and Smad3.

  • Protocol:

    • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 25 µ g/lane ) are separated on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked for 2 hours at room temperature in a blocking solution (e.g., 3% skimmed milk in TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Smad2, p-Smad3, and total Smad2/3, as well as a loading control (e.g., GAPDH).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and/or the loading control.

Visualizations

Signaling Pathway of this compound

SRI011381_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 phosphorylates This compound This compound This compound->TGF-beta Receptor activates Lysosome Lysosome This compound->Lysosome targets v-ATPase v-ATPase Lysosome->v-ATPase contains p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Animal Model Selection Animal Model Selection Baseline Assessment Baseline Assessment Animal Model Selection->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Groups Vehicle Control This compound (Low Dose) This compound (High Dose) Randomization->Treatment Groups Dosing Period Dosing Period Treatment Groups->Dosing Period Behavioral Testing Behavioral Testing Dosing Period->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Analysis Histopathology Western Blot qRT-PCR Tissue Collection->Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

Preclinical Safety and Toxicology

Investigational new drug (IND) application toxicology studies for this compound (C381) have been completed, and they have not revealed any major safety concerns.[1] However, one study noted that oral administration of this compound at doses of 10, 30, and 75 mg/kg for 14 days in mice resulted in significant changes in hematological endpoints, including reductions in red blood cells, hematocrit, and hemoglobin.[8]

Conclusion and Future Directions

This compound is a promising preclinical candidate with a unique dual mechanism of action that makes it an attractive therapeutic strategy for neurodegenerative diseases and potentially other conditions. Its ability to both activate the neuroprotective TGF-β signaling pathway and restore lysosomal function addresses two key pathological aspects of diseases like Alzheimer's. Further research is warranted to fully elucidate the intricate details of its mechanism, establish a more comprehensive pharmacokinetic and pharmacodynamic profile, and explore its therapeutic potential in a broader range of disease models. The completion of IND-enabling toxicology studies is a significant step towards potential clinical evaluation.

References

The Modulatory Effects of SRI-011381 on Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381 (also known as C381) is a novel, brain-penetrant small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Emerging research has highlighted its potent anti-inflammatory and neuroprotective properties, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders characterized by a significant neuroinflammatory component. This technical guide provides an in-depth overview of the core effects of this compound on neuroinflammation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the canonical TGF-β/SMAD signaling pathway.[1] This pathway is a critical regulator of immune responses in the central nervous system (CNS). In addition to its effects on TGF-β signaling, this compound has been shown to restore lysosomal function, which is often impaired in neurodegenerative diseases and can contribute to the inflammatory cascade.[1][2]

The proposed mechanism involves this compound physically targeting the lysosome, promoting its acidification, and enhancing the breakdown of cellular waste.[2][3] This dual action of activating a key anti-inflammatory pathway and restoring cellular homeostasis contributes to its robust effects on mitigating neuroinflammation.

Quantitative Effects on Microgliosis

Microglia, the resident immune cells of the CNS, are central players in neuroinflammation. This compound has been demonstrated to effectively reduce microgliosis, a hallmark of neuroinflammation, in a dose-dependent manner in preclinical models.

Table 1: Effect of this compound on Microglial Activation Markers in Progranulin-/- Mice
Treatment GroupDoseMarker% Reduction in Immunoreactivity (vs. Vehicle)Brain Region
This compound30 mg/kgCD68~40%Thalamus
This compound30 mg/kgIba1~35%Thalamus

Data extracted from Vest et al., 2022, PNAS.[2]

Experimental Protocols

In Vivo Model of Neuroinflammation: Progranulin-/- Mice

A key model used to evaluate the anti-neuroinflammatory effects of this compound is the Progranulin knockout (Grn-/-) mouse, which recapitulates features of frontotemporal dementia, including significant microgliosis.[2]

Protocol for this compound Treatment and Analysis of Microgliosis:

  • Animal Model: Male and female Grn-/- mice and wild-type littermate controls.

  • Treatment: this compound administered at 30 mg/kg via intraperitoneal (i.p.) injection, twice weekly for one month. A vehicle control group (e.g., DMSO/saline) is run in parallel.[4]

  • Tissue Processing: Following the treatment period, mice are euthanized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.

  • Immunohistochemistry (IHC):

    • Brains are sectioned using a cryostat.

    • Sections are subjected to antigen retrieval.

    • Blocking is performed to prevent non-specific antibody binding.

    • Incubation with primary antibodies against microglial markers (e.g., rabbit anti-Iba1, rat anti-CD68).

    • Incubation with fluorescently labeled secondary antibodies.

    • Mounting and imaging using a confocal microscope.

  • Quantification:

    • Images of the thalamus are captured.

    • The percentage of the area covered by CD68 or Iba1 immunoreactivity is quantified using image analysis software (e.g., ImageJ).

    • Statistical analysis is performed to compare treatment groups (e.g., two-way ANOVA).[4]

In Vivo Model of Demyelination and Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)

This compound has also shown strong anti-inflammatory effects in the EAE mouse model, which is a widely used model for multiple sclerosis.

Protocol for EAE Induction and this compound Treatment:

  • EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: this compound is administered at a specified dose (e.g., 30 mg/kg, i.p.) starting from the day of disease onset or prophylactically.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Histological Analysis: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (e.g., Hematoxylin and Eosin staining) and demyelination (e.g., Luxol Fast Blue staining).

  • Immunohistochemistry: Staining for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) in the spinal cord to quantify inflammatory infiltrates.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Neuroinflammation

SRI_011381_Pathway cluster_extracellular Extracellular cluster_cell Microglia / Neuron cluster_lysosome Lysosome cluster_tgf_beta TGF-β Pathway cluster_nucleus Nucleus cluster_inflammatory Inflammatory Response SRI_011381 This compound Lysosome Lysosomal Function SRI_011381->Lysosome TGF_beta_R TGF-β Receptor SRI_011381->TGF_beta_R Acidification Increased Acidification Lysosome->Acidification Breakdown Enhanced Cargo Breakdown Acidification->Breakdown SMAD SMAD2/3 Phosphorylation TGF_beta_R->SMAD SMAD_translocation SMAD Complex Translocation SMAD->SMAD_translocation Gene_expression Anti-inflammatory Gene Expression SMAD_translocation->Gene_expression Microgliosis Reduced Microgliosis Gene_expression->Microgliosis Cytokines Decreased Pro-inflammatory Cytokine Production Gene_expression->Cytokines Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cluster_outcome Outcome Animal_Model Neuroinflammation Animal Model (e.g., Grn-/- mice) Treatment_Groups Treatment Groups: - this compound - Vehicle Control Animal_Model->Treatment_Groups Administration Drug Administration (e.g., i.p. injection) Treatment_Groups->Administration Tissue_Collection Tissue Collection (Brain) Administration->Tissue_Collection IHC Immunohistochemistry (Iba1, CD68) Tissue_Collection->IHC Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Luminex) Tissue_Collection->Cytokine_Analysis Quantification Image Quantification & Statistical Analysis IHC->Quantification Results Assessment of Neuroinflammation Reduction Quantification->Results Cytokine_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for SRI-011381 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SRI-011381 is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It has demonstrated potential in preclinical studies for the treatment of Alzheimer's disease and exhibits neuroprotective effects.[2][4] this compound has been shown to activate the TGF-β1/Smad3 signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and inflammation.[5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.

Quantitative Data Summary

A summary of the key chemical and solubility information for this compound and its hydrochloride salt is presented in Table 1. It is important to note that solubility can vary between different batches and suppliers.

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₂₀H₃₁N₃OC₂₀H₃₂ClN₃O
Molecular Weight 329.48 g/mol [3][6]365.94 g/mol [2][4]
Appearance White to off-white solidWhite to off-white solid
Solubility in DMSO 50 mg/mL (151.75 mM)[6][7]9 mg/mL (24.59 mM)[4]
55 mg/mL (166.93 mM)[3]12 mg/mL (32.79 mM)[2]
66 mg/mL (200.31 mM)[1]33.33 mg/mL (91.08 mM)[8]
Storage of Powder -20°C for up to 3 years[2]4°C, sealed, away from moisture[7][8]
Storage of Stock Solution -80°C for up to 1 year[2]-80°C for up to 6 months[8]

Note: The solubility of these compounds in DMSO can be significantly impacted by the presence of moisture. It is strongly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][4][8] Sonication may be required to fully dissolve the compound.[2][3][6]

Experimental Protocols

  • This compound or this compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

This protocol provides instructions for preparing a 10 mM stock solution of this compound (free base). The same principles can be applied to prepare stock solutions of different concentrations or for the hydrochloride salt by adjusting the mass of the compound based on its molecular weight.

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 3.29 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[8]

Visualizations

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot Aliquot Stock Solution check->aliquot Clear Solution store Store at -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

This compound acts as an agonist of the TGF-β signaling pathway. The simplified diagram below illustrates the canonical Smad-dependent signaling cascade activated by this compound.

G cluster_pathway This compound Activated TGF-β/Smad Pathway SRI011381 This compound TGFBR TGF-β Receptor Complex (TGFBR1/TGFBR2) SRI011381->TGFBR activates Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Transcription Target Gene Transcription (e.g., Collagen-1, α-SMA)

Caption: this compound activates the canonical TGF-β/Smad signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of SRI-011381 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 (also known as C381) is a novel, orally active small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. It exhibits neuroprotective and anti-inflammatory properties, making it a compound of significant interest for preclinical research in various disease models. This compound has been shown to be brain penetrant with an oral bioavailability of approximately 48% in mice.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available preclinical data.

Mechanism of Action

This compound's primary mechanism of action is the activation of the TGF-β signaling pathway. It physically interacts with the vacuolar-type H+-ATPase (v-ATPase) on the lysosome, promoting lysosomal acidification and restoring lysosomal homeostasis.[1] This interaction leads to the activation of TGF-β signaling, which may involve the canonical Smad pathway as well as potential crosstalk with other signaling pathways such as mTOR, Wnt, and Notch.[1]

Signaling Pathway Diagram

SRI-011381_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR TGF-β Receptor (TGFBR1/2) TGFB->TGFBR Binds Smad23 p-Smad2/3 TGFBR->Smad23 Phosphorylates vATPase v-ATPase Lysosome Lysosome vATPase->Lysosome Acidifies vATPase->Smad23 Activates (Proposed) mTOR mTOR vATPase->mTOR Crosstalk Wnt Wnt Pathway vATPase->Wnt Crosstalk Notch Notch Pathway vATPase->Notch Crosstalk SRI011381 This compound SRI011381->vATPase Interacts with Smad_complex Smad Complex Smad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Translocates & Regulates

This compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using this compound in various mouse models.

Table 1: Efficacy of this compound in Neurodegenerative and Neuroinflammatory Mouse Models
Mouse ModelDiseaseDosage and AdministrationKey Quantitative OutcomesReference
Progranulin-/-Frontotemporal DementiaNot specifiedDose-dependent reduction in microgliosis[1]
MPTP-inducedParkinson's DiseaseNot specifiedRescue of dopaminergic neurons, restoration of memory and motor function[1]
YAPGFAP-CKO EAEMultiple Sclerosis30 mg/kg, i.p., every 2 days for 22 daysSignificantly inhibited inflammatory infiltration and relieved the loss of neurons in the optic nerve and retina[3]
Kainic Acid-inducedExcitotoxicity30 mg/kg, i.p.Protection against neurodegeneration[2]
APP751Lon,Swe transgenicAlzheimer's Disease10 mg/kg, for 10 weeksPrevention of memory deficits (increased freezing time in contextual fear conditioning and spontaneous alternations in Y-maze)[4]
Table 2: Pharmacokinetic and Toxicological Data for this compound in Mice
ParameterValueMouse StrainAdministration RouteReference
Oral Bioavailability~48-50%FBVOral[1][2]
Brain PenetrantYes (ClogP of 3.3)Not specifiedNot specified[1]
Toxicology (14 days)10, 30, and 75 mg/kg (oral gavage) resulted in reductions in red blood cells, hematocrit, and hemoglobin.Not specifiedOral Gavage[2]
IND Toxicology StudiesCompleted with no major concerns reported.Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: General Preparation of this compound for In Vivo Administration

This protocol provides guidelines for preparing this compound for intraperitoneal (i.p.) injection and oral gavage.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Carboxymethylcellulose sodium (CMC-Na) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation for Intraperitoneal (i.p.) Injection (Clear Solution): [3][5]

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a stock solution of 25 mg/mL in DMSO can be prepared.

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.

  • Add 5% of the final volume of Tween-80 and mix well.

  • Add 45% of the final volume of saline to reach the final desired concentration.

  • Vortex the solution until it is a clear and homogenous. Use of a sonicator may aid in dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

Formulation for Oral Gavage (Homogeneous Suspension): [6]

  • Weigh the required amount of this compound.

  • Prepare a solution of CMC-Na in water (e.g., 0.5-1%).

  • Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., ≥5 mg/mL).

  • Vortex thoroughly to obtain a homogeneous suspension.

  • Administer the suspension via oral gavage using an appropriate gauge feeding needle.

Protocol 2: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on a study using YAPGFAP-CKO mice, a model for multiple sclerosis.[3]

Animal Model:

  • YAPGFAP-CKO mice or other suitable strains for EAE induction (e.g., C57BL/6).

  • Induce EAE using standard protocols, for example, with MOG35-55 peptide and pertussis toxin.

Treatment Protocol:

  • Prepare this compound for i.p. injection as described in Protocol 1.

  • On the day of EAE induction (Day 0) or at the onset of clinical signs, begin treatment with this compound.

  • Administer this compound at a dosage of 30 mg/kg via intraperitoneal injection.

  • Repeat the administration every 2 days for a total of 22 days.

  • A vehicle control group should be included, receiving the same formulation without this compound.

Outcome Measures:

  • Daily monitoring of clinical EAE score.

  • Histological analysis of the optic nerve and retina for inflammatory infiltration and neuronal loss at the end of the study.

  • Immunohistochemistry for markers of inflammation (e.g., Iba1 for microglia/macrophages) and neuronal integrity.

Experimental Workflow: EAE Mouse Model

EAE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Start EAE_induction Induce EAE in Mice (e.g., MOG35-55) start->EAE_induction grouping Randomize into Groups (Vehicle vs. This compound) EAE_induction->grouping treatment Administer this compound (30 mg/kg, i.p.) or Vehicle Every 2 Days grouping->treatment monitoring Daily Clinical Scoring (EAE Score) treatment->monitoring During Treatment endpoint Endpoint (Day 22) treatment->endpoint monitoring->treatment histology Histological Analysis (Optic Nerve, Retina) endpoint->histology quantification Quantify Inflammation & Neuronal Loss histology->quantification

Workflow for this compound in EAE.
Protocol 3: Administration of this compound in a Mouse Model of Kainic Acid-Induced Excitotoxicity

This protocol is based on studies demonstrating the neuroprotective effects of this compound.[2]

Animal Model:

  • C57BL/6 or other suitable mouse strains.

  • Induce excitotoxicity by administering kainic acid (e.g., intraperitoneally or intracerebroventricularly) according to established protocols.

Treatment Protocol:

  • Prepare this compound for i.p. injection as described in Protocol 1.

  • Administer this compound at a dosage of 30 mg/kg via intraperitoneal injection. The timing of administration relative to kainic acid injection (pre-treatment, co-treatment, or post-treatment) should be optimized based on the experimental question.

  • A vehicle control group should be included.

Outcome Measures:

  • Behavioral assessments for seizure activity.

  • Histological analysis of brain sections (e.g., hippocampus) for neuronal damage (e.g., using Fluoro-Jade or Nissl staining).

  • Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1).

Application in Cancer Mouse Models: A Note of Caution

The role of TGF-β signaling in cancer is complex and context-dependent. In early stages of tumorigenesis, TGF-β can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in later stages, cancer cells often become resistant to these effects, and TGF-β can promote tumor progression, invasion, and metastasis by acting on the tumor microenvironment.

As an agonist of TGF-β signaling, the effects of this compound in cancer models are expected to be complex. To date, there is a lack of published in vivo studies specifically investigating the effects of this compound on tumor growth, progression, or metastasis in mouse models. Therefore, researchers and drug development professionals should exercise caution when considering the use of this compound in oncology preclinical studies. Initial in vitro studies on relevant cancer cell lines are highly recommended to understand the context-specific effects before proceeding to in vivo experiments.

Conclusion

This compound is a valuable tool for investigating the therapeutic potential of activating TGF-β signaling in mouse models of neurodegenerative and neuroinflammatory diseases. The provided protocols and data summary offer a starting point for designing and conducting in vivo studies. Further research is needed to fully elucidate its therapeutic window, long-term safety profile, and its potential role in other disease areas, particularly in oncology.

References

Application of SRI-011381 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] The dysregulation of TGF-β signaling has been implicated in the pathogenesis of Alzheimer's disease (AD), contributing to both amyloid-β (Aβ) accumulation and neurodegeneration. This compound offers a valuable research tool to investigate the therapeutic potential of augmenting TGF-β signaling in various AD models. This compound has demonstrated neuroprotective effects, including the promotion of fibrillar Aβ clearance by macrophages and the reduction of neurodegeneration in transgenic mouse models of AD.[1] this compound is orally bioavailable and brain-penetrant, making it suitable for both in vitro and in vivo studies.

Mechanism of Action

This compound functions as an agonist of the TGF-β signaling pathway, which plays a crucial role in regulating immune responses, neuronal survival, and tissue repair. In the context of Alzheimer's disease, activation of this pathway can lead to several beneficial effects. Notably, this compound has been shown to physically target the lysosome, promoting its acidification and enhancing the breakdown of lysosomal cargo.[2] This mechanism is particularly relevant to the clearance of aggregated proteins such as Aβ. By stimulating the TGF-β/Smad pathway, this compound can modulate the activity of microglia and macrophages, enhancing their phagocytic capacity for Aβ.[4]

SRI011381 This compound TGFBR TGF-β Receptor SRI011381->TGFBR Activates Smad Smad Proteins TGFBR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Abeta_Clearance Aβ Clearance Gene_Expression->Abeta_Clearance cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay & Quantification THP1_Culture Culture THP-1 Monocytes Differentiation Differentiate with PMA THP1_Culture->Differentiation SRI_Treatment Treat with this compound (2, 5 µM) Differentiation->SRI_Treatment Abeta_Addition Add Fluorescent Aβ42 SRI_Treatment->Abeta_Addition Incubation Incubate for Phagocytosis Abeta_Addition->Incubation Wash Wash & Quench Incubation->Wash Quantify Quantify Fluorescence Wash->Quantify cluster_0 Study Setup cluster_1 Behavioral Assessment cluster_2 Post-mortem Analysis Grouping Group APP Transgenic Mice Treatment 10-week Treatment: This compound (10 mg/kg) or Vehicle Grouping->Treatment YMaze Y-Maze Test Treatment->YMaze FearCond Contextual Fear Conditioning Treatment->FearCond Tissue Tissue Collection FearCond->Tissue IHC Immunohistochemistry (Aβ plaques) Tissue->IHC Biochem Biochemical Analysis (Aβ levels) Tissue->Biochem

References

Application Notes and Protocols for Intraperitoneal Injection of SRI-011381 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of SRI-011381 to mice, a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound has demonstrated neuroprotective effects and is under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] This document outlines the necessary materials, preparation of the dosing solution, and a detailed step-by-step procedure for the injection, along with a summary of reported in vivo dosage and formulation data.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the intraperitoneal administration of this compound in mice, based on available literature.

ParameterValueSpeciesNotesReference
Dosage 30 mg/kgMouseAdministered every 2 days for 22 days in a model of experimental autoimmune encephalomyelitis.[5]
Dosage 30 mg/kgRatAdministered every 2 days following surgery. Dissolved in dimethyl sulfoxide (DMSO).[6]
Vehicle Composition 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineN/ARecommended formulation for in vivo use. Sonication is recommended for dissolution.[2][4]
Solubility in DMSO 9 - 69 mg/mLN/ASolubility can be affected by moisture-absorbing DMSO; fresh DMSO is recommended.[1][2][3]
Solubility in Water InsolubleN/AThis compound is insoluble in water.[1]
Oral Bioavailability ~50%Mouse (FBV strain)Demonstrates good absorption after oral administration.[2]

Experimental Protocol: Intraperitoneal Injection of this compound

This protocol details the procedure for a single intraperitoneal injection of this compound in an adult mouse. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), fresh and high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Dosing Solution Preparation (for a 2 mg/mL working solution):

This formulation is based on the recommended vehicle for in vivo use.[2][4]

  • Prepare the Vehicle Mixture: In a sterile 1.5 mL microcentrifuge tube, combine the following in sequential order, ensuring each component is fully mixed before adding the next:

    • 400 µL PEG300

    • 100 µL DMSO

    • 50 µL Tween 80

    • 450 µL Sterile Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound hydrochloride to achieve a final concentration of 2 mg/mL in the prepared vehicle. For 1 mL of vehicle, this would be 2 mg of this compound.

    • Add the this compound to the vehicle mixture.

    • Vortex the tube thoroughly to mix.

    • If necessary, use a sonicator to aid in the dissolution until the solution is clear.

  • Final Preparation:

    • It is recommended to prepare the working solution fresh on the day of use.[5]

    • Draw the required volume of the dosing solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.

Intraperitoneal Injection Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to determine the correct injection volume. For a 30 mg/kg dose and a 2 mg/mL solution, the injection volume will be 15 µL per gram of body weight (e.g., a 20 g mouse would receive 300 µL).

    • Properly restrain the mouse. The two-person technique is preferred, with one person restraining the mouse and the other performing the injection.[1] Alternatively, a one-person technique using a towel wrap can be employed.[1]

  • Injection Site:

    • Position the mouse on its back with its head tilted slightly downwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection:

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. The depth of insertion will depend on the size of the mouse; for a small mouse, about half the needle length may be sufficient.[1]

    • Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.

    • If there is negative pressure, slowly and steadily depress the plunger to administer the full volume of the solution.[1]

  • Post-Injection Care:

    • Withdraw the needle and immediately place the syringe with the needle into a sharps container without recapping.[1]

    • Return the mouse to its cage and monitor for any adverse reactions, such as bleeding at the injection site or signs of distress.[1]

Visualizations

Signaling Pathway of this compound

SRI_011381_Signaling_Pathway This compound Signaling Pathway SRI_011381 This compound TGFB1 TGF-β1 SRI_011381->TGFB1 Agonist TGFBR1_2 TGF-β Receptors (I & II) TGFB1->TGFBR1_2 Binds to pSmad2_3 Phosphorylated Smad2/3 TGFBR1_2->pSmad2_3 Phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Target Gene Transcription (e.g., Fibronectin, Collagen) Nucleus->Gene_transcription Biological_effects Neuroprotection, Anti-inflammatory Effects Gene_transcription->Biological_effects

Caption: this compound acts as an agonist of the TGF-β signaling pathway.

Experimental Workflow for Intraperitoneal Injection

IP_Injection_Workflow Experimental Workflow for Intraperitoneal Injection cluster_prep Preparation cluster_injection Procedure cluster_post Post-Procedure prep_solution Prepare Dosing Solution (this compound in Vehicle) calc_volume Calculate Injection Volume prep_solution->calc_volume weigh_mouse Weigh Mouse weigh_mouse->calc_volume restrain Restrain Mouse calc_volume->restrain inject Perform Intraperitoneal Injection restrain->inject return_cage Return to Cage inject->return_cage monitor Monitor Mouse for Adverse Effects return_cage->monitor

References

Application Notes and Protocols for Oral Gavage Administration of SRI-011381 for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating neuroprotective effects and potential therapeutic applications in conditions such as Alzheimer's disease.[1][2][3][4] This compound is known to be an orally active agent.[5] Preclinical pharmacokinetic analysis in FBV mice has shown that this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 50%.[1] Understanding the oral bioavailability of this compound is a critical step in its preclinical development, providing essential data for dose selection and translation to clinical studies.

These application notes provide a comprehensive overview and detailed protocols for conducting a bioavailability study of this compound in a murine model using oral gavage administration.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

PropertyValue (this compound)Value (this compound Hydrochloride)Reference
Molecular Formula C₂₀H₃₁N₃OC₂₀H₃₂ClN₃O[4][1]
Molecular Weight 329.48 g/mol 365.94 g/mol [2][1]
CAS Number 1629138-41-5 (free base)2070014-88-7[1]
Appearance PowderPowder[1]
Solubility DMSO: 66 mg/mL (200.31 mM) Ethanol: 25 mg/mLH₂O: 76.92 mg/mL (210.2 mM) DMSO: 12 mg/mL (32.79 mM)[2][6][1]

Mechanism of Action: TGF-β Signaling Pathway

This compound functions as an agonist of the TGF-β signaling pathway.[2][3] This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. In the canonical pathway, TGF-β ligands bind to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADS (R-SMADs), which then bind to the common mediator SMAD4. This complex translocates to the nucleus to regulate target gene expression. This compound is reported to up-regulate the phosphorylation of Smad2/3.[5]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates R_SMAD p-Smad2/3 TGFBR1->R_SMAD Phosphorylates SRI_011381 This compound SRI_011381->TGFBR1 Agonist Action SMAD_complex Smad2/3-Smad4 Complex R_SMAD->SMAD_complex Binds SMAD4 Smad4 SMAD4->SMAD_complex DNA Target Gene Expression SMAD_complex->DNA Translocates & Regulates

Caption: Simplified TGF-β/Smad signaling pathway activated by this compound.

Experimental Protocols

Animal Model Selection

The selection of an appropriate animal model is crucial for obtaining relevant bioavailability data.[7][8] Mice are a common choice for early-stage pharmacokinetic studies due to their small size, cost-effectiveness, and well-characterized physiology.[7][9]

  • Species: Mouse

  • Strain: FBV (as per existing data) or other common strains like C57BL/6 or BALB/c.[1]

  • Sex: Male and/or female (to assess for sex-dependent differences).

  • Age: 8-12 weeks.

  • Weight: 20-30 g.

  • Health Status: Healthy, specific-pathogen-free (SPF) animals.

  • Acclimation: Acclimate animals to the facility for at least one week before the experiment.[10]

Dosing Formulation Preparation

The formulation of this compound for oral gavage should ensure stability and consistent delivery.

  • Vehicle Selection: A common vehicle for in vivo oral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound hydrochloride.

    • Dissolve in DMSO. Sonication is recommended to aid dissolution.[1]

    • Sequentially add PEG300, Tween 80, and Saline, ensuring the solution is clear after each addition.

    • The final concentration should be prepared to deliver the desired dose in a volume of 5-10 mL/kg body weight.[11]

  • Intravenous (IV) Formulation (for Absolute Bioavailability):

    • A formulation suitable for IV administration should be prepared, for example, by dissolving this compound in a sterile, aqueous vehicle. The exact composition may require optimization.

Study Design

A standard pharmacokinetic study design involves administering this compound via both the intended route (oral) and an intravenous route to determine absolute bioavailability.[9]

  • Groups:

    • Group 1 (Oral): Administration of this compound via oral gavage.

    • Group 2 (Intravenous): Administration of this compound via IV injection (e.g., tail vein).

  • Dose Levels: Based on previous studies, oral doses of 10, 30, and 75 mg/kg can be considered.[1] A lower dose (e.g., 1-5 mg/kg) should be selected for the IV group to avoid potential toxicity and ensure accurate comparison.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to standardize gut absorption, with free access to water.[12]

  • Sample Size: A minimum of 3-5 animals per time point is recommended to ensure statistical power.

Oral Gavage Administration Protocol

Proper oral gavage technique is essential to ensure accurate dosing and animal welfare.[13]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.[11][14]

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (20-22 gauge for mice) to minimize the risk of esophageal or stomach perforation.[10][14] The length of the needle should be pre-measured from the corner of the mouth to the last rib.[14]

  • Administration:

    • Insert the gavage needle into the mouth, advancing it gently along the palate and down the esophagus.[11]

    • If any resistance is met, withdraw the needle and re-attempt.[11][14]

    • Slowly administer the predetermined volume of the this compound formulation.

    • Gently remove the needle.

  • Post-Administration Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing.[15] Monitor animals again at 12-24 hours.[11]

Oral_Gavage_Workflow Start Start: Acclimated & Fasted Mouse Weigh Weigh Animal & Calculate Dose Volume Start->Weigh Prepare_Dose Prepare Dosing Syringe Weigh->Prepare_Dose Restrain Properly Restrain Animal Prepare_Dose->Restrain Insert_Needle Gently Insert Gavage Needle Restrain->Insert_Needle Administer Slowly Administer Dose Insert_Needle->Administer Remove_Needle Withdraw Needle Administer->Remove_Needle Monitor Monitor Animal for Distress Remove_Needle->Monitor End Return to Cage Monitor->End

Caption: Workflow for oral gavage administration in mice.
Blood Sampling and Processing

Serial blood sampling is performed to determine the plasma concentration-time profile of this compound.

  • Sampling Time Points:

    • Oral Group: Pre-dose (0), 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • IV Group: Pre-dose (0), 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection:

    • Collect blood samples (e.g., 50-100 µL) from the saphenous or submandibular vein.

    • Use tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method

A sensitive and specific bioanalytical method is required to quantify this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.[12]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.

  • Chromatography: Reverse-phase HPLC with a suitable column to achieve separation from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and an internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

    • t₁/₂: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Bioavailability (F%) Calculation:

    • Absolute bioavailability is calculated using the following formula:[9]

      F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Example Pharmacokinetic Parameters of this compound in Mice Following Oral and IV Administration

ParameterOral Administration (30 mg/kg)IV Administration (5 mg/kg)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC(0-t) (ngh/mL) [Insert Value][Insert Value]
AUC(0-inf) (ngh/mL) [Insert Value][Insert Value]
t₁/₂ (h) [Insert Value][Insert Value]
Absolute Bioavailability (F%) [Calculated Value]N/A

Note: The values in Table 2 are placeholders and should be populated with experimental data.

Conclusion

This document provides a detailed framework for conducting a bioavailability study of this compound using oral gavage in a murine model. Adherence to these protocols will ensure the generation of robust and reliable pharmacokinetic data, which is essential for the continued development of this promising therapeutic candidate. Careful planning, precise execution of experimental procedures, and validated bioanalytical methods are paramount to the success of these studies.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for SRI-011381 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Its unique mechanism of action involves targeting lysosomes, promoting their acidification, and enhancing the degradation of lysosomal cargo, which ultimately leads to the activation of TGF-β signaling.[1][2] This pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5] Dysregulation of TGF-β signaling is implicated in various pathologies, making this compound a compound of significant interest for therapeutic development.

These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro. By following these guidelines, researchers can effectively determine the optimal concentration range of this compound for eliciting a biological response in their specific cell model. The protocols cover essential assays for assessing cell viability and quantifying the activation of the TGF-β signaling pathway through protein and gene expression analysis.

I. Signaling Pathway of this compound

This compound activates the canonical TGF-β signaling pathway. The process begins with the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[6][7] This activated receptor complex phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[4][7] The phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[6][7] this compound is understood to indirectly activate this pathway by modulating lysosomal function.[1][2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocation SRI_011381 This compound Lysosome Lysosome SRI_011381->Lysosome Targets Lysosome->TGFbRI Activates (indirectly) Gene_expression Target Gene Expression DNA->Gene_expression Transcription experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Line Selection & Culture SRI_Prep 2. This compound Stock Solution Preparation Cell_Culture->SRI_Prep Range_Finding 3. Range-Finding Experiment (e.g., 0.1 - 100 µM) SRI_Prep->Range_Finding Definitive_Assay 4. Definitive Dose-Response Assay (Narrower Concentration Range) Range_Finding->Definitive_Assay Viability 5a. Cell Viability Assay (e.g., MTT) Definitive_Assay->Viability Western 5b. Western Blot Analysis (p-Smad2/3, Collagen I) Definitive_Assay->Western qPCR 5c. qPCR Analysis (TGF-β target genes) Definitive_Assay->qPCR Curve_Fitting 6. Dose-Response Curve Fitting (e.g., sigmoidal model) Viability->Curve_Fitting Western->Curve_Fitting qPCR->Curve_Fitting EC50_Det 7. Determination of EC50/IC50 Curve_Fitting->EC50_Det data_analysis_flow Raw_Data Raw Data (Absorbance, Band Intensity, Ct Values) Normalization Data Normalization (vs. Control) Raw_Data->Normalization Plotting Plot Response vs. log[this compound] Normalization->Plotting Curve_Fit Non-linear Regression (Sigmoidal Model) Plotting->Curve_Fit EC50_IC50 Determine EC50 / IC50 Curve_Fit->EC50_IC50

References

Troubleshooting & Optimization

SRI-011381 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound and its hydrochloride salt, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as C381) is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It has been shown to have neuroprotective effects and is being investigated for conditions like Alzheimer's disease.[3][4] this compound activates the TGF-β/Smad signaling pathway, which can influence various cellular processes, including proliferation, differentiation, and inflammation.[5][6] Specifically, it can increase the expression of TGF-β1 and downstream targets like pSmad2/3.[1][7]

Q2: What is the difference between this compound and this compound hydrochloride?

A2: this compound is the free base form of the compound, while this compound hydrochloride is its salt form. The hydrochloride salt is often prepared to improve the solubility and stability of a compound. As shown in the solubility data below, this compound hydrochloride exhibits significantly better solubility in aqueous solutions like water and PBS compared to the free base form.[4][7]

Q3: How should I store this compound and its solutions?

A3: For long-term storage, the powder form of this compound and its hydrochloride salt should be stored at -20°C for up to 3 years.[2][4] Stock solutions in solvent can be stored at -80°C for up to 1 year.[2][4] It is recommended to prepare fresh working solutions for immediate use. If storing stock solutions, it is best to do so in aliquots to avoid repeated freeze-thaw cycles.[8] For stock solutions stored at -80°C, they should be used within 6 months, and for those at -20°C, within 1 month.[7]

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound is not dissolving completely in DMSO.

  • Potential Cause 1: Hygroscopic nature of DMSO. DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of compounds.

    • Solution: Always use fresh, anhydrous DMSO from a newly opened bottle.[1][3]

  • Potential Cause 2: Insufficient agitation. The compound may require more energy to fully dissolve.

    • Solution: Gentle warming and/or sonication can aid in dissolution.[2][4][7] Be cautious with heating to avoid compound degradation.

  • Potential Cause 3: Reached solubility limit. You may be trying to prepare a stock solution at a concentration higher than the compound's solubility limit in DMSO.

    • Solution: Refer to the solubility data tables below and prepare the stock solution at or below the recommended concentration.

Issue 2: The compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

  • Potential Cause: Poor aqueous solubility. this compound free base is insoluble in water.[1] While the hydrochloride salt is more water-soluble, precipitation can still occur when a concentrated organic stock solution is diluted into an aqueous medium.

    • Solution 1 (For in vitro experiments): Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure rapid mixing during dilution. For example, a 10 µM working solution is often used for in vitro experiments.[1][9]

    • Solution 2 (For in vivo experiments): Use a co-solvent system. Several formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been successfully used.[1][2][4][7] These formulations help to keep the compound in solution upon administration.

Issue 3: I am observing inconsistencies in my experimental results.

  • Potential Cause: Incomplete dissolution or precipitation of the compound. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary between experiments.

    • Solution: Visually inspect your stock and working solutions for any precipitate before each use. If precipitation is observed, try the troubleshooting steps above (warming, sonication). Always prepare fresh working solutions from a clear stock solution for optimal results.[1]

Data Presentation

Table 1: Solubility of this compound (Free Base)

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO50 - 66151.75 - 200.31Sonication may be needed. Use fresh, anhydrous DMSO.[1][2][8][10]
Ethanol25 - 6675.88 - 200.31
WaterInsoluble-
DMF15-
Ethanol:PBS (pH 7.2) (1:4)0.1-

Table 2: Solubility of this compound Hydrochloride

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water76.92210.2Sonication is recommended.[4]
PBS50136.63Ultrasonic may be needed.[7]
DMSO9 - 1224.59 - 32.79Sonication is recommended. Use fresh, anhydrous DMSO.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

  • Prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.29 mg of this compound (MW: 329.48) in 1 mL of DMSO.

  • If the compound does not dissolve readily, sonicate the solution for a few minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • To prepare a working solution (e.g., 10 µM), dilute the stock solution 1:1000 in your cell culture medium or buffer. Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.

  • Use the working solution immediately for your experiment.

Protocol 2: Preparation of this compound for In Vivo Oral Administration (Co-solvent Formulation)

This protocol is based on formulations provided by various suppliers and is intended as a reference.[1][2][4][7] Specific ratios may need to be optimized for your experimental conditions.

  • Prepare a stock solution of this compound in DMSO (e.g., 66 mg/mL).[1]

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., 50 µL of DMSO stock to 400 µL of PEG300).

  • Mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture (e.g., 50 µL) and mix again until clear.

  • Add ddH2O or saline to reach the final volume (e.g., 500 µL) and mix thoroughly.

  • The final solution should be used immediately for administration.

Visualizations

SRI_011381_Signaling_Pathway SRI_011381 This compound TGF_beta_R TGF-β Receptor SRI_011381->TGF_beta_R activates pSmad2_3 pSmad2/3 TGF_beta_R->pSmad2_3 phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression translocates to nucleus and regulates Nucleus Nucleus

Caption: this compound activates the TGF-β/Smad signaling pathway.

In_Vivo_Formulation_Workflow start Start step1 Dissolve this compound in fresh DMSO start->step1 step2 Add DMSO stock to PEG300 step1->step2 step3 Mix until clear step2->step3 step4 Add Tween-80 step3->step4 step5 Mix until clear step4->step5 step6 Add Saline or ddH2O step5->step6 step7 Mix thoroughly step6->step7 end Administer Immediately step7->end

Caption: Workflow for preparing an in vivo formulation of this compound.

References

Determining the optimal concentration of SRI-011381 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of SRI-011381 for cell culture experiments. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as C381, is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Its mechanism of action involves physically targeting the lysosome, promoting lysosomal acidification, and increasing the breakdown of lysosomal cargo.[1][4] This activity enhances TGF-β signaling, making it a valuable tool for research in areas such as neurodegenerative diseases, like Alzheimer's disease, and fibrosis.[1][3][4][5]

Q2: What is the primary signaling pathway activated by this compound?

This compound primarily activates the TGF-β/Smad signaling pathway.[1][6] Upon activation, this pathway leads to the phosphorylation of Smad2/3 proteins, which then translocate to the nucleus to regulate gene expression.[7] The proposed mechanism suggests that this compound's interaction with v-ATPase in the lysosome is a key step in initiating this signaling cascade.[4]

Q3: In what forms is this compound available?

This compound is available in its free base form and as a hydrochloride salt.[2][8] The hydrochloride version is also an orally active agonist of the TGF-β signaling pathway with neuroprotective effects.[5][8]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[3][7][9] For a stock solution, you can dissolve it in DMSO to a concentration of 50 mg/mL.[7] It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[7] For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7][8]

Determining the Optimal Concentration: A Step-by-Step Guide

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is crucial to determine the most effective concentration for your particular study.

Experimental Protocol: Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of this compound by assessing the phosphorylation of Smad2/3, a key downstream marker of TGF-β pathway activation.

1. Cell Seeding:

  • Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and recover for 24 hours in a standard cell culture incubator.

2. Serum Starvation (Optional but Recommended):

  • To reduce basal levels of TGF-β signaling, you can serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free or low-serum medium.

3. This compound Treatment:

  • Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is from 0.1 µM to 20 µM.

  • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment duration. This may range from 30 minutes to 24 hours, depending on the experimental goal.

4. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting to analyze the expression of phosphorylated Smad2/3 (pSmad2/3) and total Smad2/3.

  • Use an antibody specific for pSmad2/3 to detect the activation of the TGF-β pathway.

  • Use an antibody for total Smad2/3 and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Quantify the band intensities to determine the concentration of this compound that gives the maximal activation of Smad2/3 phosphorylation.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate adherence Allow Adherence (24h) seed_cells->adherence serum_starve Serum Starve (12-24h, Optional) adherence->serum_starve treat_cells Treat Cells with this compound serum_starve->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for pSmad2/3 protein_quant->western_blot data_analysis Data Analysis & Optimal Concentration Determination western_blot->data_analysis

Figure 1. Experimental workflow for determining the optimal concentration of this compound.

Summary of Reported Concentrations

For easy reference, the following table summarizes this compound concentrations that have been used in various published studies.

Cell Line/ModelConcentrationApplicationReference
Primary mouse embryonic forebrain neurons3 µMReduce cell death and dystrophic neurites induced by amyloid-β.[9]
J774A.1 and THP-1 macrophages2 and 5 µMIncrease phagocytosis of amyloid-β.[9]
Pulmonary fibroblasts (mouse)10 µMActivation of TGF-β1 signaling.[1]
Peripheral Blood Mononuclear Cells (PBMCs)10 µMUpregulate the phosphorylation of Smad2/3.[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Efficacy - Suboptimal concentration of this compound.- Insufficient incubation time.- Degraded compound.- Perform a dose-response experiment to determine the optimal concentration for your cell type.- Perform a time-course experiment to determine the optimal incubation time.- Ensure proper storage of the this compound stock solution (-80°C for long-term).
Cell Toxicity/Death - Concentration of this compound is too high.- High concentration of DMSO vehicle.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells.- Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).- Reduce the incubation time.
Inconsistent Results - Variation in cell density.- Inconsistent treatment conditions.- Cell line instability.- Ensure consistent cell seeding density across experiments.- Maintain consistent incubation times and reagent concentrations.- Use cells within a consistent passage number range and regularly check for mycoplasma contamination.
Precipitate in Media - Poor solubility of this compound at the working concentration.- Ensure the stock solution is fully dissolved before further dilution.- Prepare fresh dilutions for each experiment.- If using a high concentration, consider if the solvent concentration is compatible with your media.

Signaling Pathway of this compound

This compound activates the TGF-β signaling pathway through a mechanism involving the lysosome. The diagram below illustrates the proposed signaling cascade.

signaling_pathway cluster_cell Cell cluster_lysosome Lysosome cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI This compound vATPase v-ATPase SRI->vATPase interacts with acidification Lysosomal Acidification vATPase->acidification promotes TGFBR TGF-β Receptor Complex acidification->TGFBR activates Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 pSmad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex gene_expression Target Gene Expression Smad_complex->gene_expression regulates

References

Potential off-target effects of SRI-011381 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SRI-011381 (also known as C381). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4] Its mechanism involves physically targeting lysosomes, which are acidic organelles within the cell responsible for degradation and recycling. By promoting lysosomal acidification, this compound enhances the breakdown of cargo within the lysosome, which in turn leads to the activation of TGF-β signaling.[2][5] A genome-wide CRISPR interference (CRISPRi) screen identified the vacuolar-type H+-ATPase (v-ATPase), a proton pump that acidifies lysosomes, as a key component of its mechanism.[5][6]

Q2: Are there any known off-target effects of this compound?

Direct off-target screening data from kinase or receptor panels for this compound are not extensively publicly available. However, its classification as a lysosomotropic agent and a TGF-β agonist suggests potential for off-target or pathway-related effects that researchers should be aware of.

Q3: What are the implications of this compound being a lysosomotropic compound?

Lysosomotropic compounds are weakly basic molecules that accumulate in the acidic environment of lysosomes. This can lead to several cellular changes, including:

  • Inhibition of Autophagy: The accumulation of a compound in lysosomes can interfere with the fusion of autophagosomes and lysosomes, a critical step in the autophagy process.

  • Phospholipidosis: Some cationic amphiphilic drugs that accumulate in lysosomes can inhibit lysosomal phospholipases, leading to the accumulation of phospholipids.

  • Alteration of Lysosomal Enzyme Activity: Changes in the lysosomal pH and the accumulation of a drug can affect the activity of various lysosomal enzymes.

Q4: What are the potential consequences of activating the TGF-β signaling pathway?

The TGF-β pathway is involved in a wide range of cellular processes, and its activation can have context-dependent effects. While beneficial in some therapeutic contexts, such as promoting neuroprotection, excessive or prolonged activation of TGF-β signaling can be associated with:

  • Fibrosis: TGF-β is a potent inducer of extracellular matrix protein production, and its overactivation can contribute to tissue fibrosis.

  • Immunosuppression: TGF-β has complex effects on the immune system and can suppress immune responses.

  • Hematological Effects: A 14-day study in mice with oral administration of this compound noted reductions in red blood cells, hematocrit, and hemoglobin.[4] While pan-TGF-β inhibition is linked to anemia, the effects of a TGF-β agonist on hematopoiesis should be carefully monitored.[7]

Q5: Have toxicology studies been conducted for this compound?

Yes, Investigational New Drug (IND) application toxicology studies for this compound (C381) have been completed and are reported to have shown "no major concerns".[5] However, researchers should remain vigilant for potential dose- and context-specific effects in their experimental models.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotypes (e.g., vacuolization, altered cell morphology)

Potential Cause: Lysosomotropic nature of this compound.

Troubleshooting Steps:

  • Visualize Lysosomes: Use a lysosomal marker dye (e.g., LysoTracker™) to visualize lysosomal morphology and number in treated versus control cells. An increase in the size and/or number of lysosomes can be indicative of a lysosomotropic effect.

  • Assess Autophagy Flux: Monitor autophagy flux using established assays, such as measuring the levels of LC3-II and p62/SQSTM1 by Western blot. An accumulation of both LC3-II and p62 may suggest a blockage in autophagic degradation.

  • Evaluate for Phospholipidosis: Use a fluorescent dye for phospholipids (e.g., NBD-PE) to assess for lipid accumulation within cells.

Issue 2: Unintended Effects on Extracellular Matrix (ECM) Deposition or Fibrotic Markers

Potential Cause: On-target activation of the TGF-β signaling pathway leading to pro-fibrotic effects in certain cell types.

Troubleshooting Steps:

  • Analyze ECM Gene Expression: Use qRT-PCR to measure the expression of key ECM genes such as COL1A1, COL3A1, and FN1 in response to this compound treatment.

  • Measure Protein Levels of Fibrotic Markers: Perform Western blotting or immunofluorescence for proteins like Collagen I, Fibronectin, and Alpha-Smooth Muscle Actin (α-SMA).

  • Utilize a TGF-β Receptor Inhibitor: As a control experiment, co-treat cells with this compound and a known TGF-β receptor inhibitor (e.g., SB-431542) to confirm that the observed effects are mediated through the TGF-β pathway.

Issue 3: Alterations in Immune Cell Function or Viability

Potential Cause: Immunomodulatory effects of TGF-β signaling activation.

Troubleshooting Steps:

  • Assess Immune Cell Proliferation and Viability: Use standard assays (e.g., MTT, CellTiter-Glo®) to evaluate the effect of this compound on the proliferation and viability of relevant immune cell populations.

  • Measure Cytokine Production: Profile the secretion of key cytokines from immune cells treated with this compound using ELISA or multiplex assays.

  • Perform Functional Assays: Conduct functional assays specific to the immune cell type of interest (e.g., T-cell activation assays, macrophage phagocytosis assays).

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the off-target binding profile of this compound. The table below summarizes the known on-target and pathway-related effects with reported concentrations.

ParameterCell Line/SystemConcentrationObserved EffectReference
pSmad2/3 UpregulationPeripheral Blood Mononuclear Cells (PBMCs)10 µMIncreased phosphorylation of Smad2/3[1]
Proliferation & Fibrosis Marker ExpressionMouse Lung Fibroblasts10 µMIncreased proliferation and expression of TGF-β1, NALP3, collagen-1, and α-SMA[1]
Reversal of Fibrosis InhibitionHuman Skin Fibroblasts (HSFBs)10 µMReversed the inhibitory effect of miR-29a on TGF-β2/Smad3 signaling and fibrosis[1]
Hematological ChangesMice (in vivo, 14 days)10, 30, 75 mg/kgReductions in red blood cells, hematocrit, and hemoglobin[4]

Experimental Protocols

Protocol 1: Western Blot for Assessing TGF-β Pathway Activation and Autophagy Flux

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pSmad2/3, anti-Smad2/3, anti-LC3B, anti-p62, and a loading control like anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocation SRI_011381 This compound vATPase v-ATPase SRI_011381->vATPase Targets Lysosome Lysosomal Acidification vATPase->Lysosome Lysosome->TBRI Activates (Mechanism under investigation)

Caption: On-target signaling pathway of this compound.

off_target_workflow cluster_lysosomal Hypothesis 1: Lysosomotropic Effect cluster_tgfb Hypothesis 2: TGF-β Pathway Overactivation start Experiment with this compound observation Unexpected Phenotype Observed start->observation lysosome_vis Lysosomal Staining (e.g., LysoTracker) observation->lysosome_vis Potential Cause ecm_qpcr ECM Gene Expression (qRT-PCR) observation->ecm_qpcr Potential Cause autophagy_assay Autophagy Flux Assay (LC3-II, p62) lysosome_vis->autophagy_assay phospholipid_stain Phospholipid Staining (e.g., NBD-PE) autophagy_assay->phospholipid_stain fibrosis_wb Fibrotic Marker Protein (Western Blot/IF) ecm_qpcr->fibrosis_wb tgfb_inhibitor Co-treatment with TGF-β Receptor Inhibitor fibrosis_wb->tgfb_inhibitor

Caption: Workflow for investigating potential off-target effects.

References

Troubleshooting SRI-011381 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this novel TGF-β signaling agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as C381, is a small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. Its mechanism of action involves the physical targeting of lysosomes, where it promotes lysosomal acidification. This process enhances the breakdown of lysosomal cargo and improves the resilience of lysosomes to damage, ultimately leading to the activation of the TGF-β/Smad signaling pathway.

Q2: What are the common applications of this compound in research?

This compound is primarily used to activate TGF-β signaling in a variety of in vitro and in vivo models. It has demonstrated neuroprotective and anti-inflammatory effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is also used in studies related to fibrosis and traumatic neuroma.[1]

Q3: What is the recommended in vitro concentration range for this compound?

Based on published studies, a common starting concentration for in vitro experiments is 10 μM.[2][3] However, the optimal concentration can vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[2][4] For the hydrochloride salt, it has solubility in water, ethanol, and DMSO.[5] It is recommended to prepare a concentrated stock solution in a suitable solvent and store it at -20°C or -80°C for long-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline have been described.[5][6]

Troubleshooting Guides

This section provides solutions to potential issues you might encounter when using this compound.

Issue 1: Inconsistent or No Activation of TGF-β Signaling

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Perform a dose-response curve to identify the optimal concentration for your cell line and assay. Start with a range around the commonly used 10 μM.
Poor Compound Solubility or Stability Ensure complete dissolution of this compound in the appropriate solvent before adding it to your culture medium. Use freshly prepared solutions for each experiment. For the hydrochloride salt, consider using aqueous-based buffers.
Cell Line Unresponsive to TGF-β Signaling Verify that your cell line expresses the necessary TGF-β receptors (TβRI and TβRII) and downstream signaling components (e.g., Smad proteins).
Suboptimal Assay Conditions Optimize the incubation time with this compound. TGF-β signaling can be dynamic, so a time-course experiment may be necessary.
Crosstalk with Other Signaling Pathways Be aware of potential interference from other signaling pathways like Hippo, PI3K/Akt, and MAPK, which are known to interact with the TGF-β pathway. Maintain consistent cell culture conditions to minimize variability.
Issues with Readout Assay For Western blotting, ensure the quality of your phospho-Smad antibodies. For reporter assays, confirm the stability and responsiveness of your reporter cell line.
Issue 2: Variability in Lysosomal Acidification Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insensitive or Unreliable pH Probe Use a well-validated lysosomal pH probe. Ratiometric probes are generally preferred as they are less susceptible to variations in probe concentration and lysosomal size.
Incorrect Dye Loading and Incubation Follow the manufacturer's protocol for your chosen lysosomal pH dye regarding loading concentration and incubation time. Excessive dye concentration can be toxic to cells.
Cell Health and Density Ensure your cells are healthy and not overly confluent, as this can affect lysosomal function and pH.
Phototoxicity from Imaging Minimize the exposure of your cells to excitation light during fluorescence microscopy to avoid phototoxicity, which can impact lysosomal integrity.
Calibration of pH Measurement For accurate pH quantification, perform a calibration curve using buffers of known pH in the presence of ionophores like nigericin and monensin.

Experimental Protocols

Key Experiment 1: Quantification of TGF-β Signaling Activation via Western Blot

Objective: To measure the activation of the TGF-β signaling pathway by assessing the phosphorylation of Smad2/3.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with this compound at the desired concentrations for the determined optimal time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to a loading control (e.g., GAPDH or β-actin).

Key Experiment 2: Measurement of Lysosomal pH

Objective: To quantify changes in lysosomal pH upon treatment with this compound using a fluorescent probe.

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Load the cells with a lysosomal pH-sensitive dye (e.g., LysoSensor™ Green DND-189) according to the manufacturer's instructions.

  • This compound Treatment: After dye loading, replace the medium with fresh medium containing this compound at the desired concentration.

  • Live-Cell Imaging: Acquire fluorescent images using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

  • pH Calibration (Optional but Recommended): To obtain quantitative pH values, create a calibration curve by treating dye-loaded cells with a series of pH-calibrated buffers containing ionophores.

  • Data Analysis: Measure the fluorescence intensity within the lysosomes. For ratiometric dyes, calculate the ratio of fluorescence intensities at the two emission wavelengths. Convert fluorescence intensity or ratio values to pH using the calibration curve.

Visualizations

SRI_011381_Mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome Enters Cell & Targets Acidification Acidification Lysosome->Acidification Promotes TGFb_Signal_Activation TGF-β Signal Activation Acidification->TGFb_Signal_Activation Leads to Smad_Complex pSmad2/3-Smad4 Complex TGFb_Signal_Activation->Smad_Complex Induces formation of Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription Translocates to Nucleus

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent TGF-β Signaling Activation Check_Concentration Verify this compound Concentration & Solubility Start->Check_Concentration Check_Cells Confirm Cell Line Responsiveness Start->Check_Cells Check_Assay Optimize Assay Conditions (Time, Readout) Start->Check_Assay Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Receptor_Expression Check TGF-β Receptor Expression Check_Cells->Receptor_Expression Time_Course Perform Time-Course Experiment Check_Assay->Time_Course Consistent_Results Consistent Results Achieved Dose_Response->Consistent_Results Receptor_Expression->Consistent_Results Time_Course->Consistent_Results

Caption: Troubleshooting workflow for inconsistent TGF-β signaling.

References

Navigating the Stability of SRI-011381: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SRI-011381 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and storage of this compound solutions.

Question IDQuestionAnswer
STAB-001My this compound solution has precipitated after storage. What should I do? Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution and use sonication to aid in redissolving the compound.[1][2][3] If precipitation persists, it may indicate solvent evaporation or degradation. It is recommended to prepare fresh solutions, especially for in vivo experiments.[1][2]
STAB-002How many times can I freeze-thaw my this compound stock solution? To maintain the stability and integrity of your stock solution, it is highly recommended to aliquot the solution into single-use volumes after preparation to avoid repeated freeze-thaw cycles.[1][2][4]
STAB-003I'm unsure about the stability of my working solution for an in vitro assay. How long is it viable? For optimal results, it is best practice to prepare fresh working solutions for your experiments on the day of use.[1][2][4] If you must store a working solution, it should be for a minimal amount of time at 4°C, protected from light. However, fresh preparation is always preferred to ensure the compound's activity.
STAB-004What are the visual signs of this compound degradation in solution? Visual indicators of degradation can include a change in color of the solution, the appearance of cloudiness or turbidity, or the formation of visible particulates that do not redissolve upon warming or sonication. If any of these are observed, the solution should be discarded.
STAB-005Can I store my this compound stock solution at 4°C? While the powder form of this compound can be stored at 4°C, it is recommended to store stock solutions in a solvent at -20°C or -80°C for long-term stability.[1][2] Short-term storage of a few days at 4°C may be acceptable, but for longer periods, colder temperatures are necessary to minimize degradation.

Long-Term Stability Data Summary

The stability of this compound is dependent on its form (powder or in solution) and the storage temperature. The following tables summarize the recommended storage conditions for maintaining the long-term stability of this compound.

This compound Powder Stability
Storage TemperatureDurationStability
-20°C≥ 4 yearsStable[5]
4°CNot specifiedStable (protect from light)[2]
This compound Solution Stability
SolventStorage TemperatureDurationStability Notes
DMSO-80°C1 yearAliquot to avoid freeze-thaw cycles.[4][6]
DMSO-80°C6 monthsSealed storage, away from moisture.[1][2]
DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[1][2][4][6]

Note: For in vivo experiments, it is strongly recommended to prepare fresh solutions on the day of use.[1][2] If a stock solution is used to prepare an aqueous-based formulation, the mixed solution should be used immediately.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Preparation of a 10 mM Stock Solution in DMSO:

    • This compound has a molecular weight of 329.48 g/mol .

    • To prepare a 10 mM stock solution, weigh out 3.295 mg of this compound powder.

    • Add 1 mL of fresh, anhydrous DMSO.

    • Vortex and/or sonicate the solution until the powder is completely dissolved. It is noted that hygroscopic DMSO can significantly impact solubility, so using a new, sealed container of DMSO is recommended.[1][2]

  • Storage:

    • Aliquot the stock solution into single-use vials.

    • Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[4][6]

General Protocol for Assessing Solution Stability using HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A specific, validated method for this compound is not publicly available; therefore, method development and validation are required.

  • Forced Degradation Study:

    • To develop a stability-indicating method, subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan of this compound).

    • Injection Volume: 10 µL.

  • Stability Study:

    • Prepare a solution of this compound at a known concentration in the desired solvent.

    • Store aliquots of the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze a thawed aliquot by HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time 0. The appearance of new peaks may indicate degradation products.

Visualizations

This compound Signaling Pathway

This compound is an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4][7] It promotes the phosphorylation of Smad2/3, leading to the expression of downstream target genes.[2]

SRI_011381_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGF-beta Receptor TGF-beta Receptor This compound->TGF-beta Receptor activates pSmad2/3 pSmad2/3 TGF-beta Receptor->pSmad2/3 phosphorylates Smad Complex Smad Complex pSmad2/3->Smad Complex binds Smad4 Smad4 Smad4->Smad Complex binds Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates

Caption: this compound activates the TGF-β/Smad signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the long-term stability of this compound in solution.

Stability_Assessment_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot Solution Aliquot Solution Prepare Stock Solution->Aliquot Solution Store at Desired Temperatures Store at Desired Temperatures Aliquot Solution->Store at Desired Temperatures Analyze at Time Points Analyze at Time Points Store at Desired Temperatures->Analyze at Time Points HPLC Analysis HPLC Analysis Analyze at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Determine Stability Determine Stability Data Analysis->Determine Stability End End Determine Stability->End

Caption: Workflow for assessing this compound solution stability.

References

Addressing DMSO toxicity in SRI-011381 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SRI-011381 in in vivo studies, with a specific focus on addressing the challenges associated with Dimethyl Sulfoxide (DMSO) toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It activates the canonical Smad-dependent pathway by binding to TGF-β receptors, leading to the phosphorylation and activation of Smad2 and Smad3.[2] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[4]

Q2: I am observing signs of toxicity in my animals (e.g., lethargy, ruffled fur, weight loss) after administering this compound dissolved in DMSO. What could be the cause?

A2: While this compound itself can have systemic effects, the observed toxicity is often linked to the DMSO vehicle, especially at higher concentrations.[5] DMSO is not biologically inert and can cause a range of adverse effects, including inflammation, sedation, and organ damage, particularly with repeated intraperitoneal injections at high concentrations.[5][6][7]

Q3: What is a safe concentration of DMSO to use for in vivo studies in mice?

A3: The toxicity of DMSO is dose-dependent. It is recommended to keep the final concentration of DMSO in your formulation as low as possible. For intraperitoneal (IP) injections in mice, while the LD50 is relatively high, adverse effects can be seen at much lower concentrations.[5][8][9] Many researchers aim for a final DMSO concentration of less than 10%, and ideally below 1% in the final injected volume to minimize toxicity.[10]

Q4: My this compound formulation with a low percentage of DMSO is precipitating. How can I improve its solubility?

A4: This is a common challenge with poorly soluble compounds. Here are a few strategies to improve solubility while keeping DMSO levels low:

  • Use of Co-solvents: Incorporating co-solvents like Polyethylene Glycol 300 (PEG300) or Propylene Glycol (PG) can significantly enhance the solubility of this compound.[1][3]

  • Addition of Surfactants: Surfactants such as Tween 80 (Polysorbate 80) or Kolliphor HS-15 can help to create stable microemulsions or micellar formulations, preventing precipitation.[3][11]

  • Sequential Mixing: The order of adding components to your formulation is critical. Always dissolve this compound completely in DMSO first before slowly adding co-solvents and then the aqueous component (e.g., saline or PBS).[12]

  • Gentle Heating and Sonication: These methods can aid in the initial dissolution of the compound in the solvent mixture.[12]

Q5: Can you provide a protocol for a low-DMSO formulation for this compound?

A5: Yes, a widely used and generally well-tolerated formulation involves a combination of DMSO, PEG300, and Tween 80. A detailed protocol is provided in the "Experimental Protocols" section below. This type of formulation has been successfully used for this compound and other poorly soluble compounds in vivo.[3][13]

Data Presentation

Table 1: Summary of DMSO Toxicity in Mice

Administration RouteLD50 (Median Lethal Dose)Observations and RecommendationsCitations
Intraperitoneal (IP)~6.2 - 13.3 g/kgConcentrations exceeding 25% are considered harmful. Daily injections of 5% DMSO for 7 days showed no adverse effects in one study. It is recommended to keep the concentration as low as possible.[5][8][9]
Oral Gavage~7.9 - 20 g/kgPure DMSO may cause local tissue damage. Lower concentrations are better tolerated.[14][15][16]

Table 2: Example In Vivo Formulations for this compound and Similar Compounds

CompoundFormulation CompositionAdministration RouteSpeciesCitation
This compound10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineNot specifiedNot specified[3]
This compound5% DMSO, 30% PEG300, WaterNot specifiedNot specified[1]
This compound10% DMSO, 90% Corn OilNot specifiedNot specified[12]
cGAS Inhibitor5% DMSO, 60% PEG400IntravenousMouse[11]
cGAS Inhibitor5% DMSO, 10% Kolliphor HS-15IntravenousMouse[11]

Experimental Protocols

Protocol 1: Preparation of a Low-DMSO Formulation for this compound (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This protocol is adapted from formulations used for poorly soluble compounds in preclinical studies.[3]

Materials:

  • This compound powder

  • DMSO (high purity, sterile)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume.

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add the calculated volume of DMSO (10% of the final volume).

    • Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • Add PEG300:

    • To the DMSO solution, add the calculated volume of PEG300 (40% of the final volume).

    • Vortex thoroughly until the solution is homogenous.

  • Add Tween 80:

    • Add the calculated volume of Tween 80 (5% of the final volume).

    • Vortex again to ensure complete mixing.

  • Add Saline:

    • Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing.

    • Continue to vortex until the final formulation is a clear and homogenous solution.

  • Administration:

    • Use the formulation immediately after preparation. If storage is necessary, it should be for a short duration at 4°C, and the solution should be checked for any signs of precipitation before use.

Mandatory Visualization

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI_011381 This compound TGFBR2 TGFβRII SRI_011381->TGFBR2 activates TGF_beta TGF-β TGF_beta->TGFBR2 binds TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 recruits and phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription translocates and regulates

Caption: this compound activates the canonical TGF-β/Smad signaling pathway.

Troubleshooting_Workflow start Start: In Vivo Experiment with this compound observe_toxicity Toxicity Observed? start->observe_toxicity check_dmso_conc Is DMSO concentration >10%? observe_toxicity->check_dmso_conc Yes successful_formulation Proceed with Experiment (with appropriate vehicle controls) observe_toxicity->successful_formulation No reduce_dmso Reduce DMSO concentration (aim for <1-5%) check_dmso_conc->reduce_dmso Yes end End check_dmso_conc->end No (Consider other causes) observe_precipitation Precipitation Observed? reduce_dmso->observe_precipitation troubleshoot_solubility Troubleshoot Solubility: - Add co-solvents (PEG300) - Add surfactant (Tween 80) - Check mixing order - Use sonication/gentle heat observe_precipitation->troubleshoot_solubility Yes observe_precipitation->successful_formulation No troubleshoot_solubility->successful_formulation

Caption: A logical workflow for troubleshooting DMSO-related issues in vivo.

References

Hematological side effects of high-dose SRI-011381 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hematological side effects observed with high-dose administration of SRI-011381, a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound that could lead to hematological side effects?

A1: this compound is a small molecule agonist of the TGF-β signaling pathway.[1][2][3][4] In hematopoiesis, TGF-β signaling is a critical regulator, often acting as a potent inhibitor of hematopoietic stem and progenitor cell (HSPC) proliferation, promoting a state of quiescence.[1][2][5] High doses of a TGF-β agonist like this compound can lead to hyperactivation of this pathway, potentially suppressing the normal production of various blood cell lineages in the bone marrow, which may result in cytopenias.

Q2: What are the most likely hematological side effects to expect with high-dose this compound administration?

A2: Based on the inhibitory role of hyperactive TGF-β signaling in hematopoiesis, the most anticipated side effects are dose-dependent cytopenias, including:

  • Anemia: A decrease in red blood cells, hemoglobin, and hematocrit.

  • Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infections.

  • Thrombocytopenia: A lower than normal number of platelets, which can lead to impaired blood clotting.

Dysregulated TGF-β signaling has been implicated in conditions like anemia and bone marrow failure.[6][7]

Q3: Are the hematological effects of this compound expected to be reversible?

A3: In many instances, the hematological side effects of compounds that suppress hematopoiesis are reversible upon cessation of treatment. The reversibility will likely depend on the dose, duration of administration, and the overall health of the experimental animal. Continuous monitoring after the treatment period is essential to determine the kinetics of blood count recovery.

Q4: How can I monitor for these potential hematological side effects in my animal studies?

A4: Regular monitoring of peripheral blood counts is crucial. This should be done using a complete blood count (CBC) with differential analysis at baseline, during treatment, and after the cessation of this compound administration. For more in-depth investigation, bone marrow analysis can be performed to assess cellularity and the morphology of hematopoietic precursors.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant drop in hemoglobin and hematocrit levels. This compound-induced suppression of erythropoiesis due to hyperactivation of TGF-β signaling.- Confirm the finding with repeat CBCs.- Consider reducing the dose of this compound in subsequent cohorts.- Perform a reticulocyte count to assess the bone marrow's regenerative response.- For mechanistic studies, consider bone marrow aspiration/biopsy to evaluate erythroid precursors.
Marked decrease in absolute neutrophil count (ANC). Myelosuppressive effect of this compound on granulopoiesis.- Implement enhanced monitoring for signs of infection in affected animals.- Evaluate the dose-response relationship of this compound on neutropenia.- Analyze bone marrow to assess the myeloid to erythroid (M:E) ratio and the maturation of the granulocytic lineage.
Platelet count falls below the normal range. Inhibition of megakaryopoiesis by high-dose this compound.- Handle animals with care to minimize the risk of bleeding.- Monitor for any signs of hemorrhage.- Assess the dose-dependency of the thrombocytopenia.- In-depth studies could involve bone marrow examination for megakaryocyte numbers and morphology.
Pancytopenia (a significant decrease in all major blood cell lineages). Broad-spectrum hematopoietic suppression, likely at the level of the hematopoietic stem or early progenitor cells.- This is a severe adverse effect. Consider immediate dose reduction or discontinuation in the study.- Perform a thorough evaluation of bone marrow cellularity and function.- Assess the overall health of the animal, including weight and clinical signs.

Data Presentation

Table 1: Hypothetical Hematological Parameters in a 28-Day Rodent Study with High-Dose this compound

ParameterVehicle Control (Day 28)This compound (High-Dose, Day 28)
Red Blood Cells (RBC)
Hemoglobin (g/dL)14.5 ± 0.810.2 ± 1.1
Hematocrit (%)42.1 ± 2.530.5 ± 3.2
Red Blood Cell Count (x10⁶/µL)8.5 ± 0.56.1 ± 0.7
White Blood Cells (WBC)
Total WBC Count (x10³/µL)7.8 ± 1.23.5 ± 0.9
Absolute Neutrophil Count (x10³/µL)2.5 ± 0.60.8 ± 0.3
Absolute Lymphocyte Count (x10³/µL)4.8 ± 0.92.5 ± 0.7
Platelets
Platelet Count (x10³/µL)850 ± 150420 ± 95

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

1. Complete Blood Count (CBC) with Differential

  • Objective: To quantify the major cellular components of peripheral blood.

  • Methodology:

    • Collect 50-100 µL of whole blood from a suitable site (e.g., tail vein, saphenous vein) into a tube containing an anticoagulant (e.g., EDTA).

    • Ensure proper mixing to prevent clotting.

    • Analyze the sample using a calibrated automated hematology analyzer.

    • The analyzer will provide data on RBC, hemoglobin, hematocrit, WBC with a differential count (neutrophils, lymphocytes, monocytes, etc.), and platelet count.

    • Perform a blood smear and manual differential count to confirm automated results, especially in cases of severe cytopenias.

2. Bone Marrow Aspiration and Analysis

  • Objective: To assess the cellularity and morphology of hematopoietic cells in the bone marrow.

  • Methodology:

    • Humanely euthanize the animal at the designated time point.

    • Dissect the femur and/or tibia.

    • Carefully flush the bone marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS).

    • Create a single-cell suspension by gently passing the marrow through a fine-gauge needle.

    • Perform a cell count using a hemocytometer or automated cell counter to determine bone marrow cellularity.

    • Prepare bone marrow smears on glass slides.

    • Stain the smears with Wright-Giemsa or a similar hematological stain.

    • Perform a differential count of at least 500 nucleated cells under a microscope to determine the relative percentages of different hematopoietic lineages and to assess cell morphology.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TBRII TGF-β Receptor II This compound->TBRII Agonist Action TGF-beta TGF-beta TGF-beta->TBRII TBRI TGF-β Receptor I TBRII->TBRI Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription (e.g., p57Kip2) SMAD_complex->Target_Genes Enters Nucleus Cell_Cycle_Arrest Cell Cycle Arrest (HSPC Quiescence) Target_Genes->Cell_Cycle_Arrest Leads to

Caption: TGF-β signaling pathway activated by this compound.

experimental_workflow cluster_treatment Experimental Phase cluster_analysis Analysis Phase start Baseline Blood Collection (Day 0) treatment This compound or Vehicle Administration (e.g., Daily for 28 days) start->treatment monitoring Interim Blood Collection (e.g., Day 7, 14, 21) treatment->monitoring end_point Terminal Blood Collection (Day 28) treatment->end_point monitoring->treatment cbc Complete Blood Count (CBC) with Differential end_point->cbc bone_marrow Bone Marrow Aspiration & Histopathology end_point->bone_marrow data_analysis Data Analysis & Interpretation cbc->data_analysis bone_marrow->data_analysis

Caption: Workflow for monitoring hematological side effects.

References

Technical Support Center: Optimizing SRI-011381 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SRI-011381, a novel agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule agonist of the TGF-β signaling pathway.[1][2][3] It physically targets the lysosome, promoting lysosomal acidification. This action leads to an increase in the breakdown of lysosomal cargo and enhances the resilience of lysosomes to damage, ultimately resulting in the activation of TGF-β signaling.[1][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily utilized in research for its neuroprotective and anti-inflammatory effects.[2][4][5] It is being investigated for its therapeutic potential in Alzheimer's disease.[1][3] Additionally, it has been shown to increase the expression of fibrosis-related proteins and has been used in studies related to tissue fibrosis.[1]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line dependent. A common starting point for in vitro experiments is a concentration of 10 μM.[1][5] However, it is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. For stock solutions, it can be dissolved in DMSO.[1][6] It is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[2] For in vivo experiments, working solutions should be prepared fresh on the day of use.[5]

Q5: What is a typical starting point for incubation time when using this compound?

A5: For initial experiments assessing the direct effects on TGF-β signaling, an incubation time of 1 to 4 hours can be a reasonable starting point. To study downstream cellular effects, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[7] A time-course experiment is essential to determine the optimal duration for your specific assay.

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.

Issue Possible Cause Solution
No significant effect of this compound is observed at any time point. Incubation time is too short. Increase the incubation duration. For endpoints like changes in protein expression or cell proliferation, 48-72 hours may be required.
Concentration of this compound is too low. Perform a dose-response experiment to identify a more effective concentration for your cell line.
The cell line is not responsive to TGF-β signaling activation. Confirm the expression of TGF-β receptors in your cell line using methods like Western blot or qPCR. Consider using a different cell line known to be responsive to TGF-β signaling.
Excessive cell death or unexpected off-target effects are observed, even at early time points. Concentration of this compound is too high. Reduce the concentration of this compound. High concentrations of any compound can lead to non-specific effects.
Vehicle (e.g., DMSO) toxicity. Ensure the final concentration of the vehicle in your culture medium is not toxic to your cells. Run a vehicle-only control.
Inconsistent results between replicate experiments. Variation in cell seeding density. Ensure uniform cell seeding across all wells and plates to maintain consistency.
Pipetting errors. Calibrate your pipettes regularly and use consistent pipetting techniques.
Variability in incubation conditions. Maintain consistent temperature, CO₂, and humidity levels in your incubator throughout the experiment.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a method to determine the effective concentration range of this compound for a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours), based on your experimental endpoint.

  • Assay: Perform your desired assay to measure the effect of this compound (e.g., cell viability assay, gene expression analysis).

  • Data Analysis: Plot the response versus the this compound concentration to determine the IC50 or EC50 value.

Protocol 2: Time-Course Experiment to Optimize Incubation Duration

This protocol is designed to identify the optimal incubation time for this compound treatment.

  • Cell Seeding: Seed cells in multiple identical plates (one for each time point) at a consistent density. Incubate for 24 hours.

  • Inhibitor Preparation: Prepare a working solution of this compound at the optimal concentration determined from the dose-response experiment. Also, prepare a vehicle control.

  • Treatment: Treat the cells with this compound or the vehicle control.

  • Incubation: Incubate the plates and terminate the experiment at various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Assay: At each time point, perform your assay to measure the desired effect.

  • Data Analysis: Plot the measured effect against the incubation time to identify the point of maximal effect or the earliest time point at which a significant effect is observed.

Visualizations

TGF_beta_Signaling_Pathway This compound Activated TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome promotes acidification TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor binds SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 phosphorylates Lysosome->TGF-beta_Receptor activates pSMAD2_3 pSMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex binds to SMAD4 SMAD4 SMAD4 Target_Genes Target Gene Expression SMAD_Complex->Target_Genes regulates transcription

Caption: this compound activates the TGF-β signaling pathway.

Incubation_Time_Optimization_Workflow Workflow for Optimizing Incubation Time start Start dose_response Perform Dose-Response Experiment start->dose_response determine_conc Determine Optimal Concentration (e.g., EC50) dose_response->determine_conc time_course Perform Time-Course Experiment determine_conc->time_course analyze_time Analyze Time-Course Data time_course->analyze_time optimal_time Identify Optimal Incubation Time analyze_time->optimal_time end Proceed with Experiment optimal_time->end

Caption: Experimental workflow for incubation time optimization.

References

Preventing precipitation of SRI-011381 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of SRI-011381 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. Why did this happen?

A1: this compound is a small molecule with limited aqueous solubility.[1] Organic compounds like this compound are often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this concentrated stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. This is a common phenomenon for many small molecule inhibitors.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1][3][4] It is important to use a fresh, high-quality grade of DMSO to avoid introducing moisture, which can impact the stability and solubility of the compound.

Q3: How should I store my this compound stock solution to maintain its integrity?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term use and -80°C for long-term storage.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?

A4: While the hydrochloride salt of this compound shows some solubility in water[5], it is generally not recommended to prepare primary stock solutions in aqueous buffers due to the risk of precipitation and potential for hydrolysis over time. For consistent and reliable results, a DMSO stock solution is preferable. If an aqueous stock is necessary, use this compound hydrochloride and consider sonication to aid dissolution.[5]

Q5: How can I confirm if my final working solution contains precipitated this compound?

A5: Visually inspect the solution for any signs of cloudiness, turbidity, or visible particles. For a more sensitive assessment, techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates or nanoparticles that may not be visible to the naked eye.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous media 1. Rapid solvent shift. 2. Final concentration exceeds aqueous solubility.1. Perform serial dilutions: Instead of a single large dilution, first create intermediate dilutions of your DMSO stock in pure DMSO before the final dilution into the aqueous medium.[2] 2. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 3. Use a formulation with co-solvents: For in vivo or challenging in vitro experiments, consider using a formulation containing co-solvents and surfactants.[3][5]
Solution is initially clear but becomes cloudy over time 1. Temperature fluctuations. 2. Compound instability in aqueous solution. 3. Supersaturated solution slowly crashing out.1. Prepare fresh working solutions: Ideally, aqueous working solutions of this compound should be prepared immediately before use.[3] 2. Maintain constant temperature: Ensure the solution is maintained at a stable temperature as recommended for your specific experimental setup.
Difficulty dissolving this compound powder 1. Insufficient solvent volume. 2. Inadequate mixing.1. Ensure sufficient solvent: Use the appropriate volume of solvent to achieve the desired concentration based on the compound's solubility data. 2. Aid dissolution: Use techniques like vortexing and sonication to ensure the compound is fully dissolved in the stock solvent.[3][5]

Solubility and Formulation Data

The following tables summarize the solubility of this compound and its hydrochloride salt in various solvents, along with a common formulation for in vivo studies.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO~50-69 mg/mLSonication may be required.[1][3][4]
Ethanol~66-69 mg/mL[1]
WaterInsoluble[1]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityNotes
Water~76.92 mg/mLSonication is recommended.[5]
DMSO~12 mg/mLSonication is recommended.[5]

Table 3: Example In Vivo Formulation

ComponentPercentagePurpose
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline45%Vehicle
Final Concentration ~2 mg/mL [3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (free base, MW: 329.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.29 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Anhydrous DMSO

  • Sterile cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform an intermediate dilution in DMSO. To achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).

  • Add the intermediate stock solution to the pre-warmed cell culture medium at a ratio of 1:10 (e.g., add 100 µL of 100 µM intermediate stock to 900 µL of medium). This results in a final this compound concentration of 10 µM and a final DMSO concentration of 1%. Note: Most cell lines can tolerate up to 0.1% DMSO, so a higher dilution factor may be necessary depending on your experimental requirements.

  • Mix gently by inverting the tube or pipetting up and down.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Always include a vehicle control with the same final DMSO concentration in your experiments.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta TGF_beta TGF_beta_Receptor TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_Receptor Ligand p_Smad2_3 p-Smad2/3 TGF_beta_Receptor->p_Smad2_3 Phosphorylates Smad_Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription Translocates to Nucleus

Caption: TGF-β/Smad signaling pathway activated by this compound.

experimental_workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10 mM) start->stock_prep storage Aliquot and Store at -80°C stock_prep->storage intermediate_dilution Intermediate Dilution in Anhydrous DMSO (e.g., 100 µM) storage->intermediate_dilution final_dilution Final Dilution into Aqueous Medium (e.g., 10 µM) intermediate_dilution->final_dilution check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation use_solution Use Freshly Prepared Working Solution check_precipitation->use_solution Clear troubleshoot Troubleshoot: - Lower final concentration - Use co-solvent formulation check_precipitation->troubleshoot Precipitate

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Validating the Specificity of SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of SRI-011381, a novel agonist of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as C381) is a small molecule agonist of the TGF-β signaling pathway.[1] Its mechanism involves physically targeting the lysosome, where it is believed to interact with the vacuolar-type H+-ATPase (v-ATPase).[2] This interaction promotes lysosomal acidification, enhances the breakdown of lysosomal cargo, and subsequently leads to the activation of the TGF-β signaling cascade, including the phosphorylation of SMAD2 and SMAD3.[2][3]

Q2: What are the essential positive and negative controls when studying the effects of this compound?

A2: To ensure the observed effects are specifically due to the activation of the TGF-β pathway by this compound, the following controls are crucial:

  • Positive Controls:

    • Recombinant TGF-β1: To confirm that the experimental system is responsive to canonical TGF-β pathway activation.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

    • TGF-β Receptor Inhibitor (e.g., SB-431542): To demonstrate that the effects of this compound are dependent on the TGF-β receptor kinase activity.[4][5][6]

    • Structurally Similar Inactive Analog: (If available) A molecule with a similar chemical structure to this compound but lacking its biological activity. This is the most rigorous negative control to rule out off-target effects due to the chemical scaffold.

    • v-ATPase Inhibitor (e.g., Bafilomycin A1): To investigate if the effects of this compound are dependent on v-ATPase function, given its proposed target.

Q3: How can I confirm that this compound is engaging its direct target, v-ATPase, in my cells?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct target engagement.[7][8][9][10] This method assesses the thermal stability of a target protein in the presence and absence of a ligand. Binding of this compound to v-ATPase is expected to increase the thermal stability of the v-ATPase protein complex.

Q4: What are potential off-target effects of this compound, and how can I test for them?

A4: While the primary target of this compound is thought to be v-ATPase, like most small molecules, it may have off-target activities. A common approach to identify potential off-target effects is to perform a broad kinase panel screen, as many small molecules can interact with the ATP-binding pocket of various kinases.[11][12][13] This can help identify unintended targets and interpret any unexpected phenotypes.

Troubleshooting Guides

Problem 1: No induction of pSMAD2/3 is observed after this compound treatment.
Possible Cause Troubleshooting Step
Cell line is not responsive to TGF-β signaling. Test the cells with a known positive control, such as recombinant TGF-β1, to confirm they can respond to pathway activation.
Incorrect concentration of this compound. Perform a dose-response experiment to determine the optimal concentration. A common starting concentration for in vitro studies is 10 µM.[3][14]
Suboptimal treatment time. Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak of pSMAD2/3 activation.
Issues with Western blot protocol. Ensure that phosphatase inhibitors are included in the lysis buffer to prevent dephosphorylation of SMAD proteins.[15] Confirm the quality and specificity of the primary antibodies for pSMAD2/3 and total SMAD2/3.
Problem 2: The TGF-β reporter assay shows high background or is unresponsive to this compound.
Possible Cause Troubleshooting Step
High basal TGF-β signaling in the cell line. Serum-starve the cells for 12-24 hours before the experiment to reduce background signaling.
Issues with the reporter plasmid. Verify the integrity and sequence of the reporter plasmid. Ensure that the transfection efficiency is adequate.
Luciferase inhibition by the compound. Run a control experiment with a constitutively active luciferase reporter to check if this compound directly inhibits the luciferase enzyme.
Cell health issues. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of this compound used are not cytotoxic.
Problem 3: Unexpected or inconsistent results in the lysosomal pH assay.
Possible Cause Troubleshooting Step
Issues with the pH-sensitive dye. Ensure the dye is properly loaded and that the imaging is performed within the recommended timeframe. Use a positive control for lysosomal alkalinization, such as Bafilomycin A1, and a positive control for acidification if available.
Cellular stress. Long incubation times or high concentrations of this compound might induce cellular stress, affecting lysosomal pH indirectly. Optimize treatment conditions.
Incorrect assay interpretation. Use a ratiometric pH probe or normalize the fluorescence signal to the number of lysosomes or cell number to account for variations in lysosomal content or cell density.[16][17]

Experimental Protocols & Data Presentation

On-Target Activity: TGF-β Pathway Activation

Table 1: Dose-Response of this compound on SMAD2/3 Phosphorylation

Concentration of this compoundNormalized pSMAD2/3 Level (Fold Change vs. Vehicle)
0 µM (Vehicle)1.0
1 µMData to be filled by user
5 µMData to be filled by user
10 µMData to be filled by user
20 µMData to be filled by user
EC50 To be calculated by user

Table 2: Effect of Controls on this compound-induced TGF-β Reporter Activity

TreatmentNormalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle1.0
This compound (10 µM)Data to be filled by user
TGF-β1 (Positive Control)Data to be filled by user
This compound (10 µM) + SB-431542 (10 µM)Data to be filled by user
SB-431542 (10 µM)Data to be filled by user
Detailed Methodologies
  • Cell Treatment: Plate cells and allow them to adhere overnight. Serum-starve for 12-24 hours. Treat with a dose-range of this compound, vehicle, and positive control (TGF-β1) for the optimized time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSMAD2/3 and total SMAD2/3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize pSMAD2/3 to total SMAD2/3.

  • Transfection: Co-transfect cells with a TGF-β responsive firefly luciferase reporter plasmid (e.g., containing SMAD-binding elements) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment: After 24 hours, serum-starve the cells and then treat with this compound, vehicle, positive and negative controls.

  • Lysis and Luciferase Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Direct Target Engagement & Off-Target Effects

Table 3: Cellular Thermal Shift Assay (CETSA) for v-ATPase

TreatmentTemperature (°C)Relative Amount of Soluble v-ATPase
Vehicle371.0
45Data to be filled by user
50Data to be filled by user
55Data to be filled by user
60Data to be filled by user
This compound371.0
45Data to be filled by user
50Data to be filled by user
55Data to be filled by user
60Data to be filled by user

Table 4: Kinase Inhibitor Profiling of this compound (Example Data)

Kinase Target% Inhibition at 10 µM this compound
Kinase AData to be filled by user
Kinase BData to be filled by user
Kinase CData to be filled by user
... (and so on for the entire panel)Data to be filled by user
  • Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble v-ATPase by Western blot or ELISA. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome targets TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor activates SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 phosphorylates v-ATPase v-ATPase Lysosome->v-ATPase contains v-ATPase->TGF-beta Receptor activates (indirectly) p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD4 SMAD4 p-SMAD2/3->SMAD4 binds Gene Transcription Gene Transcription SMAD4->Gene Transcription regulates experimental_workflow cluster_on_target On-Target Validation cluster_direct_engagement Direct Target Engagement cluster_off_target Off-Target Validation Treat cells with this compound Treat cells with this compound Western Blot for pSMAD2/3 Western Blot for pSMAD2/3 Treat cells with this compound->Western Blot for pSMAD2/3 TGF-beta Reporter Assay TGF-beta Reporter Assay Treat cells with this compound->TGF-beta Reporter Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Treat cells with this compound->Cellular Thermal Shift Assay (CETSA) Kinase Panel Screen Kinase Panel Screen Treat cells with this compound->Kinase Panel Screen Confirm pathway activation Confirm pathway activation Western Blot for pSMAD2/3->Confirm pathway activation TGF-beta Reporter Assay->Confirm pathway activation Confirm v-ATPase binding Confirm v-ATPase binding Cellular Thermal Shift Assay (CETSA)->Confirm v-ATPase binding Identify potential off-targets Identify potential off-targets Kinase Panel Screen->Identify potential off-targets Start Experiment Start Experiment Start Experiment->Treat cells with this compound logical_relationship cluster_controls Control Experiments This compound This compound Observed Phenotype Observed Phenotype This compound->Observed Phenotype On-Target Effect On-Target Effect Observed Phenotype->On-Target Effect Is it blocked by TGF-beta Receptor Inhibitor? Observed Phenotype->On-Target Effect Is it absent with Inactive Analog? Off-Target Effect Off-Target Effect Observed Phenotype->Off-Target Effect Is it NOT blocked by TGF-beta Receptor Inhibitor? Observed Phenotype->Off-Target Effect Does it correlate with Kinase Screen results? TGF-beta Receptor Inhibitor TGF-beta Receptor Inhibitor Inactive Analog Inactive Analog Kinase Screen Kinase Screen

References

Validation & Comparative

A Comparative Analysis of SRI-011381 and Other TGF-beta Agonists for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of SRI-011381, a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-beta) signaling pathway, with other molecules known to activate this pathway. The information presented is intended to assist researchers in selecting the most appropriate compounds for their experimental needs.

Introduction to this compound

This compound (also known as C381) is a novel, orally active small-molecule agonist of the TGF-beta signaling pathway.[1][2] It has been investigated for its neuroprotective effects and its potential in the treatment of conditions like Alzheimer's disease.[1] The mechanism of action for this compound involves the physical targeting of lysosomes, promoting their acidification and enhancing the breakdown of lysosomal cargo.[1] This activity ultimately leads to the activation of the TGF-beta signaling cascade. Numerous studies have validated its ability to activate TGF-beta signaling in a variety of cell culture and in vivo models.[3]

The TGF-beta Signaling Pathway

The TGF-beta signaling pathway is a crucial cellular communication route involved in a wide array of biological processes, including cell growth, differentiation, apoptosis, and immune regulation.[4] The canonical pathway is initiated by the binding of a TGF-beta ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates receptor-regulated SMAD proteins (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD), typically SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFBR2 TGFBR2 TGF-beta Ligand->TGFBR2 Binding TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD2/3) TGFBR1->R_SMAD Phosphorylation SMAD_complex R-SMAD/co-SMAD Complex R_SMAD->SMAD_complex co_SMAD co-SMAD (SMAD4) co_SMAD->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocation

Canonical TGF-beta Signaling Pathway.

Efficacy Comparison of TGF-beta Agonists

Direct comparative studies of this compound with other small-molecule TGF-beta agonists are limited in the publicly available literature. However, an indirect comparison can be made by examining the effective concentrations and observed effects of different compounds from various studies.

CompoundTypeTargetEffective ConcentrationObserved Effects
This compound (C381) Small MoleculeTGF-beta Signaling Pathway10 µM (in vitro)[1][2]Promotes proliferation of mouse lung fibroblasts; increases TGF-β1, NALP3, collagen-1, and α-SMA expression.[2]
BMP signaling agonist sb4 Small MoleculeBMP Type I Receptors (ALK2/3)EC50 = 74 nMActivates BMP signaling by stabilizing intracellular p-SMAD-1/5/9.

Note: The comparison above is indirect and based on data from separate studies. The experimental conditions and cell types used may vary, which can influence the observed potency and effects. BMP signaling is part of the larger TGF-beta superfamily but represents a distinct branch from the TGF-beta/Activin pathway.

Experimental Protocols

Below are representative protocols for assessing the efficacy of TGF-beta agonists.

In Vitro Assessment of TGF-beta Pathway Activation

This protocol describes a general method for determining the ability of a compound to activate the TGF-beta signaling pathway in a cell-based assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of TGF-beta agonist B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Lyse cells and collect protein or RNA D->E F Analyze for markers of TGF-beta activation (e.g., p-SMAD2/3 levels by Western Blot or target gene expression by qPCR) E->F

Workflow for In Vitro TGF-beta Agonist Assay.

1. Cell Culture:

  • Culture a suitable reporter cell line (e.g., fibroblasts, epithelial cells) in appropriate growth medium.

  • Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a dilution series of the test compound (e.g., this compound) and a positive control (e.g., recombinant TGF-beta1).

  • Replace the growth medium with a medium containing the various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Incubate the cells for a period sufficient to induce a response (typically 24 to 72 hours).

3. Endpoint Analysis:

  • Western Blot for p-SMAD2/3:

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

    • Quantify the band intensities to determine the level of SMAD phosphorylation relative to the total SMAD protein.

  • Quantitative PCR (qPCR) for Target Gene Expression:

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).

In Vivo Assessment of TGF-beta Pathway Activation

This protocol provides a general framework for evaluating the in vivo efficacy of a TGF-beta agonist in a rodent model.

1. Animal Model:

  • Select an appropriate animal model relevant to the research question (e.g., a model of fibrosis or neurodegeneration).

2. Compound Administration:

  • Administer the test compound (e.g., this compound) to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Include a vehicle control group.

3. Tissue Collection and Analysis:

  • At the end of the treatment period, euthanize the animals and collect the target tissues.

  • Process the tissues for:

    • Immunohistochemistry (IHC): To visualize the localization and expression of markers of TGF-beta activation (e.g., p-SMAD2/3, collagen deposition).

    • Western Blot or qPCR: As described in the in vitro protocol, to quantify changes in protein phosphorylation or gene expression.

    • Histological Staining: To assess tissue morphology and pathology (e.g., Masson's trichrome for fibrosis).

Conclusion

References

A Comparative Guide to Modulating TGF-β Signaling: SRI-011381 vs. SB-431542

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of tool to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway is critical. This guide provides a detailed, data-supported comparison of two widely used small molecules: SRI-011381, a novel agonist, and SB-431542, a well-established inhibitor. Their opposing mechanisms of action make them suitable for distinct experimental goals, from mimicking profibrotic conditions to blocking tumor progression.

Executive Summary

This compound and SB-431542 represent two sides of the coin in TGF-β signaling modulation. SB-431542 is a potent and selective ATP-competitive inhibitor of the TGF-β type I receptors ALK5, ALK4, and ALK7, effectively shutting down the canonical Smad signaling cascade. In contrast, this compound is a novel agonist that activates TGF-β signaling through a unique mechanism involving lysosomal function. This guide will delve into their mechanisms, present comparative data, and provide detailed experimental protocols for their characterization.

Mechanism of Action

SB-431542: The Inhibitor

SB-431542 acts as a selective inhibitor of the serine/threonine kinase activity of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type IB receptor), and ALK7 (the nodal type I receptor). By competing with ATP for the kinase domain's binding site, it prevents the phosphorylation and subsequent activation of downstream signaling mediators Smad2 and Smad3. This blockade halts the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus, thereby inhibiting the transcription of TGF-β target genes. Notably, SB-431542 shows high selectivity for the Smad-dependent pathway, with no significant effect on non-canonical pathways such as the ERK, JNK, or p38 MAP kinase pathways at typical working concentrations.

This compound: The Agonist

This compound (also known as C381) activates the TGF-β signaling pathway through a novel, indirect mechanism. It physically targets lysosomes and interacts with the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for lysosomal acidification. This interaction promotes lysosomal acidification and enhances the degradation of lysosomal cargo. While the precise molecular cascade is still under investigation, this restoration of lysosomal homeostasis leads to the activation of the canonical TGF-β pathway, evidenced by the increased phosphorylation of Smad2/3. This unique mechanism makes this compound a valuable tool for studying the interplay between cellular metabolism, lysosomal function, and TGF-β signaling, particularly in contexts like neurodegenerative diseases and fibrosis.

Signaling Pathway Diagrams

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TβRII TGF-β Ligand->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex + Smad4 Smad4 Smad4 SmadComplex_nuc Smad2/3/4 Complex SmadComplex->SmadComplex_nuc Translocation TargetGenes Target Gene Transcription SmadComplex_nuc->TargetGenes

Caption: Canonical TGF-β/Smad Signaling Pathway.

Inhibitor_MoA cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TBRI TβRI (ALK5) Kinase Domain Smad23 Smad2/3 TBRI->Smad23 Phosphorylation Blocked ATP ATP ATP->TBRI Binding Blocked SB431542 SB-431542 SB431542->TBRI Binds & Inhibits pSmad23 p-Smad2/3

Validating the Neuroprotective Effects of SRI-011381: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of SRI-011381 (also known as C381), a novel agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, against alternative therapeutic strategies in various preclinical models of neurodegenerative diseases. Experimental data from in vitro and in vivo studies are presented to validate its neuroprotective potential, alongside detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

This compound: A Modulator of TGF-β Signaling for Neuroprotection

This compound has emerged as a promising neuroprotective agent, primarily through its agonistic activity on the TGF-β signaling pathway. This pathway plays a complex, often context-dependent, role in the central nervous system, influencing neuronal survival, inflammation, and cellular homeostasis. This compound has demonstrated therapeutic potential in models of Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1] Its mechanism of action is linked to the promotion of lysosomal acidification and the restoration of lysosomal homeostasis, crucial processes often impaired in neurodegenerative disorders.[1]

Comparison with Alternative Neuroprotective Strategies

The primary alternatives to a TGF-β agonist approach involve the inhibition of the TGF-β signaling pathway, particularly through TGF-β receptor 1 (TGF-βR1) inhibitors such as RepSox, Galunisertib, and Vactosertib. The rationale for this opposing strategy stems from findings where elevated TGF-β levels have been associated with detrimental effects in certain neurodegenerative contexts. This highlights the dual nature of TGF-β signaling in brain pathology.

In Vitro Models: Amyloid-β-Induced Neurotoxicity

A common in vitro model for Alzheimer's disease involves exposing neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, to amyloid-beta (Aβ) peptides, which are known to induce cytotoxicity.

Table 1: Comparison of Neuroprotective Effects in Aβ-Induced Neurotoxicity Models

CompoundTargetModelConcentrationOutcomeQuantitative DataCitation(s)
This compound TGF-β AgonistMacrophage-mediated Aβ clearanceDose-dependentPromotes fibrillar Aβ clearanceDose-dependent decreases of Aβ in conditioned medium[2]
RepSox TGF-βR1 InhibitorAβ-induced SH-SY5Y neurotoxicity50 nM, 100 nM, 150 nMIncreased cell viabilitySignificantly improved cell viability compared to Aβ-treated cells[3][4][5]
Galunisertib TGF-βR1 InhibitorAβ-induced SH-SY5Y neurotoxicity50 nM, 100 nM, 150 nMIncreased cell viabilitySignificantly improved cell viability compared to Aβ-treated cells[3][4][5]
Vactosertib TGF-βR1 InhibitorAβ-induced SH-SY5Y neurotoxicity50 nM, 100 nM, 150 nMIncreased cell viabilitySignificantly improved cell viability compared to Aβ-treated cells[3][4][5]
In Vivo Models: Parkinson's Disease and Frontotemporal Dementia

Preclinical in vivo models are crucial for evaluating the therapeutic potential of neuroprotective compounds in a more complex biological system.

Table 2: Comparison of Neuroprotective Effects in In Vivo Models

CompoundTargetModelDosing RegimenOutcomeQuantitative DataCitation(s)
This compound (C381) TGF-β AgonistChronic MPTP mouse model of Parkinson's DiseaseNot specifiedRescued dopaminergic neurons, restored memory and motor functionData not specified in abstract[1]
This compound (C381) TGF-β AgonistProgranulin-/- mouse model of Frontotemporal DementiaNot specifiedDose-dependent reduction in microgliosisData not specified in abstract[1]
Galunisertib TGF-βR1 InhibitorNot directly tested in neuroprotection models in provided abstracts20 mg/kg (oral) in mice for pharmacokinetic studiesIncreased brain-to-plasma ratio (~24-fold) in Abcb1a/1b-/- miceNot applicable
Vactosertib TGF-βR1 InhibitorNot directly tested in neuroprotection models in provided abstracts50 mg/kg (oral, 5 days/week) in osteosarcoma mouse model100% survival in treated group vs. 20% in vehicle group at day 112Not applicable

Experimental Protocols

Aβ-Induced Neurotoxicity in SH-SY5Y Cells

This protocol is a standard method to assess the neuroprotective effects of compounds against amyloid-beta toxicity in a human neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Amyloid-β (1-42) peptide

  • Sterile, nuclease-free water

  • Test compounds (this compound, RepSox, Galunisertib, Vactosertib) dissolved in a suitable vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.

  • Aβ Preparation and Treatment: Prepare oligomeric Aβ by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours. Add the prepared Aβ to the wells to a final concentration known to induce toxicity (e.g., 20 µM).

  • Incubation: Incubate the cells with the compounds and Aβ for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP to evaluate the neuroprotective or neuro-restorative effects of test compounds.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Test compound (this compound)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • MPTP Administration: Administer MPTP hydrochloride dissolved in saline to the mice via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.

  • Test Compound Administration: Administer this compound according to the desired experimental design (e.g., pre-treatment, co-treatment, or post-treatment).

  • Behavioral Assessment: Conduct behavioral tests such as the rotarod test to assess motor coordination and balance at baseline and various time points after MPTP administration.

  • Immunohistochemical Analysis:

    • At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for cryosectioning.

    • Perform immunohistochemistry on brain sections using an antibody against tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Quantify the number of TH-positive neurons using stereological methods.[6]

Quantification of Microgliosis

This protocol outlines a method for quantifying the extent of microglial activation in brain tissue, a common hallmark of neuroinflammation.

Materials:

  • Brain tissue sections from experimental animals

  • Primary antibody against a microglial marker (e.g., Iba1 or CD68)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or confocal microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Immunofluorescence Staining:

    • Perform immunofluorescence staining on brain sections using the primary antibody against the chosen microglial marker.

    • Incubate with the appropriate fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

  • Image Acquisition: Acquire images of the stained sections using a fluorescence or confocal microscope.

  • Image Analysis:

    • Use image analysis software to quantify microgliosis.

    • Methods can include measuring the percentage of Iba1-positive area in a region of interest, or counting the number of Iba1-positive cells.

    • Morphological analysis of individual microglia can also be performed to assess their activation state (e.g., ramified vs. amoeboid).[7][8]

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

The TGF-β signaling pathway is central to the mechanism of action of this compound and its alternatives. The following diagram illustrates the canonical Smad-dependent pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII 1. Binding TBRI TGF-β RI TBRII->TBRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 4. Complex Formation Smad_complex Smad2/3/4 Complex Gene_expression Target Gene Transcription Smad_complex->Gene_expression 5. Nuclear Translocation SRI This compound (Agonist) SRI->TBRI Activates Inhibitors RepSox, Galunisertib, Vactosertib (Inhibitors) Inhibitors->TBRI Inhibits

Canonical TGF-β/Smad Signaling Pathway
Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the key steps in a typical in vitro neuroprotection assay.

in_vitro_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere pretreat Pre-treat with Test Compounds adhere->pretreat add_toxin Add Aβ oligomers pretreat->add_toxin incubate Incubate (24-48 hours) add_toxin->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data & Calculate % Viability viability_assay->analyze end End analyze->end

Workflow for Aβ-Induced Neurotoxicity Assay
Logical Relationship of Experimental Models

This diagram illustrates the progression from in vitro to in vivo models in the validation of a neuroprotective compound.

experimental_models cluster_invitro In Vitro Models cluster_invivo In Vivo Models cell_lines Neuronal Cell Lines (e.g., SH-SY5Y) primary_neurons Primary Neuronal Cultures cell_lines->primary_neurons Increased biological relevance mptp_model MPTP Mouse Model (Parkinson's Disease) primary_neurons->mptp_model Transition to whole organism ad_model AD Mouse Models (e.g., APP/PS1) primary_neurons->ad_model ftd_model FTD Mouse Models (e.g., Progranulin-/-) primary_neurons->ftd_model

Progression of Experimental Models

References

A Comparative Analysis of SRI-011381 and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective compound SRI-011381 and other notable neuroprotective agents. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of their performance based on available experimental data.

Introduction to Neuroprotective Strategies

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant challenge to modern medicine. The development of effective neuroprotective compounds that can slow or halt the degenerative process is a critical area of research. These compounds often target various pathological mechanisms, including oxidative stress, neuroinflammation, apoptosis, and excitotoxicity. This guide focuses on this compound, a synthetic small molecule, and compares its profile with other well-documented natural and synthetic neuroprotective agents.

Compound Profiles

This compound

This compound is an orally active, brain-penetrant small molecule that functions as an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] The TGF-β pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[4][5] Impairment of this pathway has been implicated in the pathogenesis of Alzheimer's disease.[4][5] this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[6][7]

Mechanism of Action: this compound activates the TGF-β signaling pathway, leading to the phosphorylation of Smad2/3 proteins.[1] This signaling cascade is known to have anti-inflammatory and neuroprotective effects.[6] Additionally, this compound has been shown to physically target lysosomes, promoting their acidification and enhancing the clearance of cellular debris, which is a critical process in preventing the accumulation of toxic protein aggregates in neurodegenerative disorders.[6][8]

Other Neuroprotective Compounds

A diverse range of natural and synthetic compounds have been investigated for their neuroprotective properties. These agents often possess antioxidant, anti-inflammatory, and anti-apoptotic capabilities.[4][9] For the purpose of this comparison, we will focus on a selection of well-studied compounds: Curcumin, Resveratrol, Edaravone, and Citicoline.

  • Curcumin: The active component of turmeric, curcumin is a polyphenol with potent anti-inflammatory and antioxidant properties. It has been shown to modulate multiple signaling pathways involved in neuroprotection.

  • Resveratrol: A natural polyphenol found in grapes and berries, resveratrol is known for its antioxidant and anti-inflammatory effects and its ability to activate sirtuins, which are involved in cellular stress resistance.

  • Edaravone: A synthetic free radical scavenger, Edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. It mitigates oxidative stress, a key factor in neuronal damage.[10][11]

  • Citicoline: An endogenous compound, citicoline is a precursor for the synthesis of phospholipids in cell membranes. It has shown neuroprotective effects in stroke and neurodegenerative disease models by stabilizing membranes and reducing oxidative stress.[10][11]

Comparative Data

The following tables summarize the available quantitative data for this compound and the selected comparative compounds. It is important to note that the data are derived from different studies and experimental models, which should be considered when making comparisons.

Table 1: In Vitro Neuroprotective Efficacy
CompoundModel SystemToxin/InsultEffective ConcentrationObserved EffectCitation(s)
This compound Human THP-1 macrophagesFibrillar Aβ422, 5, 10 µMPromoted fibrillar Aβ clearance[12]
Cultured NeuronsAβ toxicityNot specifiedProtected neurons from Aβ toxicity[12]
Curcumin Not specifiedNot specified10 µMReverses the inhibitory effect of curcumin in the activation of Smad2/3 by this compound[1]
Resveratrol Not specifiedNot specifiedNot specifiedAntioxidant and anti-inflammatory effects[13]
Edaravone Not specifiedNot specifiedNot specifiedFree radical scavenger[10][11]
Citicoline Not specifiedNot specifiedNot specifiedMembrane stabilization, reduced oxidative stress[10][11]
Table 2: In Vivo Neuroprotective Efficacy
CompoundAnimal ModelDisease/Injury ModelDosageRouteObserved EffectCitation(s)
This compound FVB wildtype miceKainic acid-induced excitotoxicity30 mg/kgi.p.Reduced neurodegeneration[7][12]
YAPGFAP-CKO EAE miceExperimental Autoimmune Encephalomyelitis30 mg/kgi.p.Inhibited inflammatory infiltration and relieved loss of neurons[2][3]
APP751Lon, Swe transgenic miceAlzheimer's DiseaseNot specifiedOralReduces neurodegeneration[7]
Edaravone Acute Ischemic Stroke PatientsStrokeNot specifiedNot specifiedEffective in early neuroprotection (7d-NIHSS)[10][11]
Butylphthalide (NBP) Acute Ischemic Stroke PatientsStrokeNot specifiedNot specifiedEffective in long-term rehabilitation (90d-mRS and 90d-NIHSS)[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (TGF-β/Smad)

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor Binds and Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 Phosphorylated Smad2/3 Smad Complex Smad2/3/4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Target Gene Expression Neuroprotective Gene Expression Nucleus->Target Gene Expression Regulates

Caption: TGF-β/Smad signaling pathway activated by this compound.

General Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow Cell Seeding 1. Seed Neuronal Cells (e.g., SH-SY5Y, HT22) Compound Treatment 2. Pre-treat with Neuroprotective Compound Cell Seeding->Compound Treatment Toxin Induction 3. Induce Neurotoxicity (e.g., Aβ, Glutamate, 6-OHDA) Compound Treatment->Toxin Induction Incubation 4. Incubate for a Defined Period Toxin Induction->Incubation Viability Assay 5. Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability Assay Data Analysis 6. Analyze and Compare Protective Effects Viability Assay->Data Analysis

Caption: A typical workflow for an in vitro neuroprotection assay.

Workflow for Kainic Acid-Induced Neurodegeneration Model

In_Vivo_Workflow Animal Acclimation 1. Animal Acclimation (e.g., Mice, Rats) Compound Admin 2. Pre-treatment with Test Compound (e.g., this compound) or Vehicle Animal Acclimation->Compound Admin Kainic Acid 3. Kainic Acid Administration (Systemic or Intracerebral) Compound Admin->Kainic Acid Monitoring 4. Monitor for Seizures and Behavioral Changes Kainic Acid->Monitoring Tissue Collection 5. Euthanasia and Brain Tissue Collection Monitoring->Tissue Collection Analysis 6. Histological and Biochemical Analysis of Neurodegeneration Tissue Collection->Analysis

Caption: Experimental workflow for the in vivo kainic acid model.

Experimental Protocols

In Vitro Aβ-Induced Neurotoxicity Assay
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and other test compounds in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.1%.

  • Pre-treatment: Remove the culture medium and add the medium containing the test compounds to the cells. Incubate for 2 hours.

  • Aβ Preparation and Treatment: Prepare oligomeric Aβ42 by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute the Aβ42 in serum-free medium to the desired final concentration (e.g., 10 µM) and add it to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Kainic Acid-Induced Neurodegeneration Model
  • Animals: Use adult male C57BL/6 mice (8-10 weeks old). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: Administer this compound (30 mg/kg) or vehicle (e.g., DMSO/saline) via intraperitoneal (i.p.) injection once daily for 3 consecutive days prior to kainic acid administration.

  • Kainic Acid Injection: On the fourth day, administer a single i.p. injection of kainic acid (20-30 mg/kg).

  • Seizure Monitoring: Observe the mice for at least 2 hours following kainic acid injection and score the severity of seizures using a standardized scale (e.g., Racine scale).

  • Post-treatment: Continue daily administration of this compound or vehicle for 3-7 days after kainic acid injection.

  • Tissue Processing: At the end of the experiment, euthanize the mice by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Harvest the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Histological Analysis:

    • Section the brains into 30 µm coronal sections using a cryostat.

    • Perform Nissl staining to assess neuronal cell loss, particularly in the hippocampus.

    • Perform immunohistochemistry for markers of neurodegeneration (e.g., Fluoro-Jade B) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Quantification and Statistical Analysis: Quantify the number of surviving neurons and the intensity of staining for gliosis in specific brain regions. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents a promising neuroprotective agent with a distinct mechanism of action centered on the activation of the TGF-β signaling pathway and enhancement of lysosomal function. This dual action offers a potential advantage in addressing the complex pathology of neurodegenerative diseases. While direct comparative studies are lacking, the available data suggests that this compound is effective in preclinical models of Alzheimer's disease and excitotoxicity.

In comparison, other neuroprotective compounds like curcumin, resveratrol, Edaravone, and citicoline primarily exert their effects through antioxidant and anti-inflammatory mechanisms. The choice of a suitable neuroprotective candidate for further development will depend on the specific pathological context and the desired therapeutic targets. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to design and conduct further comparative studies to rigorously evaluate the therapeutic potential of these and other novel neuroprotective compounds.

References

Unraveling the Mechanism of SRI-011381: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-011381's mechanism of action with alternative compounds, supported by experimental data. This compound, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway with demonstrated neuroprotective effects, making it a compound of interest for conditions like Alzheimer's disease.

At its core, this compound's mechanism involves a unique dual action. It physically targets lysosomes, promoting their acidification through the vacuolar-type H+-ATPase (v-ATPase), which enhances the breakdown of lysosomal cargo. This lysosomal activity is linked to the activation of the TGF-β signaling cascade, a crucial pathway involved in cellular growth, differentiation, and immune regulation.

Performance Comparison: this compound vs. Alternatives

To validate and understand the specificity of this compound's effects, it is often compared with molecules that modulate the TGF-β pathway. A key comparator is SB-431542 , a potent and selective inhibitor of the TGF-β type I receptor (ALK5), ALK4, and ALK7.[1][2][3] By inhibiting these receptors, SB-431542 effectively blocks the downstream phosphorylation of Smad2/3, thereby halting the TGF-β signaling cascade.[2] Another inhibitor with a similar mechanism is GW788388 , which also targets TGF-β type I receptor kinases.[4][5][6]

In contrast, as a TGF-β agonist, this compound enhances this pathway. Experimental data from a rat model of traumatic neuroma demonstrates that this compound administration leads to an increase in markers associated with TGF-β pathway activation, such as Collagen I, Collagen III, and alpha-smooth muscle actin (α-SMA), as well as increased phosphorylation of Smad2. Conversely, treatment with SB-431542 shows a reduction in these markers.

Another relevant compound for comparison is the synthetic TGF-β signaling agonist, T74 . This molecule has been shown to induce tolerogenicity in dendritic cells by acting as a TGF-β receptor signaling agonist, confirmed by the phosphorylation of TGFBRI.[7] While direct quantitative comparisons with this compound are emerging, T74 represents an alternative approach to agonize the TGF-β pathway.

Quantitative Data Summary

The following tables summarize the quantitative experimental data comparing the effects of this compound and the TGF-β inhibitor SB-431542 on markers of the TGF-β signaling pathway.

ParameterControl GroupThis compound GroupSB-431542 Group
Collagen I Staining Score HighHighLow
Collagen III Staining Score HighHighLow
α-SMA Staining Score HighHighLow

Table 1: Histological analysis of traumatic neuroma tissue in a rat model. Staining scores represent the relative abundance of each protein.

ProteinControl Group (Relative Expression)This compound Group (Relative Expression)SB-431542 Group (Relative Expression)
α-SMA ~1.0~1.2~0.4
TGF-β1 ~1.0~1.3~0.5
TβR1 ~1.0~1.2~0.6
Smad2 ~1.0~1.0~1.0
p-Smad2 ~1.0~1.5~0.3

Table 2: Quantitative analysis of protein expression by Western blot in a rat model of traumatic neuroma. Values are expressed as the mean relative to the control group.

The table below presents the dose-dependent effect of this compound (C381) on lysosomal acidification in K562 cells, as measured by LysoSensor Green fluorescence.

C381 ConcentrationLysosensor Green Puncta Count (Normalized to Confluence)Lysosensor Green Area (Normalized to Confluence)
Control 1.01.0
Low Concentrations Modest IncreaseModest Increase
400 µM ~7-fold increase~7-fold increase

Table 3: Quantification of lysosome acidification in K562 cells treated with C381 for 1 hour. Data is presented as a fold change relative to the control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to nucleus & binds DNA Gene_expression Target Gene Expression DNA->Gene_expression Regulates SB431542 SB-431542 SB431542->TBRI Inhibits

Caption: TGF-β Signaling Pathway and Point of Inhibition by SB-431542.

SRI011381_Mechanism cluster_lysosome Lysosome SRI011381 This compound (C381) vATPase v-ATPase SRI011381->vATPase Targets Acidification Lysosomal Acidification vATPase->Acidification Promotes Degradation Increased Cargo Degradation Acidification->Degradation Leads to TGF_activation TGF-β Signaling Activation Degradation->TGF_activation Contributes to

Caption: Proposed Mechanism of Action for this compound.

Western_Blot_Workflow start Tissue/Cell Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Smad2/3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of p-Smad2/3.

Experimental Protocols

Western Blot for Phospho-Smad2/3 (p-Smad2/3)

Objective: To quantify the levels of phosphorylated Smad2 and Smad3, key downstream effectors of the TGF-β signaling pathway, in response to treatment with this compound or other modulators.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)[8][9][10][11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell/Tissue Lysis: Homogenize tissue samples or lyse cultured cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad2/3 diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Smad2/3 and the loading control to normalize the p-Smad2/3 signal.[8]

  • Quantification: Densitometrically analyze the bands to quantify the relative protein expression levels.

Lysosomal Acidification Assay using LysoSensor Green

Objective: To measure changes in lysosomal pH in living cells following treatment with this compound. LysoSensor Green DND-189 is a fluorescent probe that exhibits a pH-dependent increase in fluorescence intensity upon acidification.[12][13][14][15]

Materials:

  • Cultured cells (e.g., K562)

  • Cell culture medium

  • LysoSensor Green DND-189 (1 mM stock in DMSO)

  • This compound (C381)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate or chambered coverslip) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 1 hour). Include a vehicle-treated control group.

  • LysoSensor Staining: Dilute the LysoSensor Green DND-189 stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium.[15][16]

  • Remove the treatment medium and add the LysoSensor Green-containing medium to the cells.

  • Incubate for 5-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.

  • Imaging and Analysis: Immediately image the cells using a fluorescence microscope with a standard FITC filter set. Quantify the fluorescence intensity or the number and area of fluorescent puncta per cell using image analysis software. For plate reader-based assays, measure the total fluorescence intensity per well.

  • Data Normalization: Normalize the fluorescence data to cell number or confluence to account for any differences in cell density.

This guide provides a foundational understanding of this compound's mechanism of action and its comparison with other TGF-β pathway modulators. The provided experimental data and protocols offer a starting point for researchers to further investigate this promising compound.

References

Evaluating the Specificity of SRI-011381 as a TGF-β Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of SRI-011381, a novel agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Given the critical role of TGF-β in a multitude of cellular processes, the specificity of any modulating compound is paramount to its utility as a research tool and its potential as a therapeutic agent. This document compares the known characteristics of this compound with the broader principles of specificity assessment for signaling pathway modulators and outlines key experimental protocols for its rigorous evaluation.

Introduction to this compound

Comparative Analysis: A Framework for Evaluation

A direct quantitative comparison of this compound with other TGF-β agonists is challenging due to the limited availability of public data on its binding affinity and kinase selectivity. However, we can establish a framework for its evaluation by considering the data typically generated for other TGF-β pathway modulators, such as small molecule inhibitors. This allows us to highlight the necessary quantitative benchmarks for a thorough specificity assessment.

Data Presentation: Quantitative Comparison of TGF-β Pathway Modulators

The following table summarizes the kind of quantitative data essential for evaluating the specificity of a pathway modulator. While this compound is an agonist, the principles of measuring potency and selectivity are universal. For illustrative purposes, data for some well-characterized TGF-β receptor inhibitors are included.

CompoundTarget(s)Mechanism of ActionPotency (IC50)Selectivity ProfileReference(s)
This compound Lysosome / v-ATPase (indirectly activates TGF-β signaling)Agonist; promotes lysosomal acidificationData not publicly availableData not publicly available[1][4]
ITD-1 TGF-β Signaling PathwayInhibitor; prevents SMAD2/3 phosphorylation~0.4-0.8 µMSelective for TGF-β over Activin, Wnt, and BMP pathways[5]
RepSox ALK5 (TGF-βRI)Inhibitor; ATP-competitive23 nM (ALK5 binding assay)Highly selective for ALK5[5]
SB431542 ALK5, ALK4, ALK7Inhibitor; ATP-competitive94 nM (ALK5 kinase assay)Inhibits ALK4 and ALK7; does not affect BMP pathway[5]

Note: IC50 values are highly dependent on the assay conditions. The lack of publicly available IC50 or binding affinity (Kd) data for this compound makes a direct comparison of potency and specificity impossible at this time.

Experimental Protocols for Specificity Evaluation

To rigorously assess the specificity of this compound, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

1. TGF-β/SMAD Reporter Assay

This assay quantitatively measures the activation of the canonical TGF-β/SMAD signaling pathway in response to a compound.

  • Principle: Cells are transfected with a reporter plasmid containing a SMAD-responsive element (SRE) driving the expression of a reporter gene (e.g., luciferase). Activation of the TGF-β pathway leads to the translocation of SMAD complexes to the nucleus, binding to the SRE, and subsequent expression of the reporter gene.

  • Protocol:

    • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T, HaCaT) in a 96-well plate. Transfect the cells with a SMAD-responsive luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase for normalization).

    • Compound Treatment: After 24 hours, replace the medium with a low-serum medium. Treat the cells with a dose-response range of this compound. Include a positive control (recombinant TGF-β1) and a vehicle control (DMSO).

    • Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.

    • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the SMAD-responsive luciferase activity to the control luciferase activity. Compare the signal from this compound-treated cells to the vehicle control to determine the fold-activation.

2. SMAD2/3 Phosphorylation Assay (Western Blot)

This assay directly assesses the phosphorylation of the key downstream effectors of the TGF-β pathway, SMAD2 and SMAD3.

  • Principle: Activation of the TGF-β receptor kinase leads to the phosphorylation of SMAD2 and SMAD3. This can be detected using phospho-specific antibodies via Western blot.

  • Protocol:

    • Cell Culture and Treatment: Plate cells and serum-starve overnight. Treat the cells with this compound for a short period (e.g., 30-60 minutes). Include positive (TGF-β1) and negative (vehicle) controls.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated SMAD2/3. Subsequently, probe with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalization: Strip the membrane and re-probe with an antibody for total SMAD2/3 to ensure equal protein loading.

3. Whole-Transcriptome Analysis (RNA-Seq)

This unbiased approach provides a global view of the transcriptional changes induced by this compound, allowing for the identification of both on-target and potential off-target signaling pathway modulation.

  • Principle: RNA sequencing (RNA-Seq) is used to profile the entire transcriptome of cells treated with the compound. By comparing the gene expression profiles of treated versus untreated cells, one can identify differentially expressed genes and perform pathway analysis to see which cellular signaling pathways are affected.

  • Protocol:

    • Sample Preparation: Treat cells with this compound or vehicle control for a relevant duration (e.g., 6-24 hours).

    • RNA Extraction: Isolate high-quality total RNA from the cells.

    • Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a next-generation sequencing platform.

    • Data Analysis:

      • Align the sequencing reads to a reference genome.

      • Quantify gene expression levels.

      • Identify differentially expressed genes between this compound and vehicle-treated samples.

      • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are significantly altered. A specific activation of TGF-β target genes would support its on-target activity, while the modulation of other pathways would indicate potential off-target effects.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBRII TGF-beta->TGFBR2 Binds TGFBR1 TGFBRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA Translocates & Binds Transcription Transcription DNA->Transcription Experimental_Workflow cluster_assays Specificity Evaluation Assays cluster_outputs Experimental Outputs Reporter TGF-β/SMAD Reporter Assay Reporter_Out Quantitative Pathway Activation (EC50) Reporter->Reporter_Out Western pSMAD2/3 Western Blot Western_Out Confirmation of Downstream Effector Phosphorylation Western->Western_Out RNASeq Whole-Transcriptome (RNA-Seq) RNASeq_Out Global View of On-Target and Off-Target Gene Expression RNASeq->RNASeq_Out Logical_Comparison cluster_sri This compound cluster_alt Alternative Modulators (e.g., Inhibitors) sri_mech Indirect Activation (Lysosomal Acidification) alt_mech Direct Receptor Binding (ATP-Competitive) sri_spec Specificity Profile: Largely Undefined alt_spec Specificity Profile: Quantitatively Defined (IC50s) sri_off Potential Off-Targets: Lysosomal Function, v-ATPase alt_off Potential Off-Targets: Related Kinases (e.g., ALK4)

References

Unveiling the Interplay: SRI-011381 and Curcumin's Dueling Effects on pSmad2/3 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions of compounds within cellular signaling pathways is paramount. This guide provides a comparative analysis of SRI-011381 and Curcumin, focusing on their opposing effects on the phosphorylation of Smad2/3 (pSmad2/3), a critical step in the TGF-β signaling cascade.

This analysis is based on published experimental data, offering a qualitative and methodological overview for investigating these compounds. While direct quantitative comparisons from a single head-to-head study are not publicly available, the existing literature provides a clear picture of their individual and combined effects.

A Tale of Two Molecules: Opposing Roles in TGF-β Signaling

This compound emerges as a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its mechanism of action involves the upregulation of pSmad2/3 expression, thereby promoting the downstream effects of TGF-β signaling.[1][2] In contrast, Curcumin, a natural polyphenol, has been demonstrated to be an inhibitor of this pathway, reducing the activation of Smad2/3.[1][2]

A pivotal finding from studies on peripheral blood mononuclear cells (PBMCs) reveals that this compound can effectively reverse the inhibitory action of Curcumin on pSmad2/3 activation.[1][2] This suggests a dynamic interplay where the agonist activity of this compound can override the suppressive effects of Curcumin.

Comparative Effects on pSmad2/3 Expression: A Qualitative Summary

The following table summarizes the observed effects of this compound and Curcumin on the expression of pSmad2/3. It is important to note that this is a qualitative summary based on reported experimental outcomes, as specific quantitative data from a direct comparative study is not available in the provided search results.

Treatment GroupEffect on pSmad2/3 ExpressionSupporting Evidence
Control (Untreated) Baseline expressionN/A
This compound UpregulationThis compound is a TGF-β signaling agonist that increases the phosphorylation of Smad2/3.[1][2]
Curcumin DownregulationCurcumin reduces the activation of Smad2/3.[1][2]
This compound + Curcumin Upregulation (Reversal of Curcumin's effect)The inhibitory effect of Curcumin on Smad2/3 activation is reversed by this compound.[1][2]

Experimental Protocol: Western Blot for pSmad2/3 Expression

The following is a representative protocol for assessing the effects of this compound and Curcumin on pSmad2/3 expression in a cell-based assay using Western blotting.

1. Cell Culture and Treatment:

  • Culture peripheral blood mononuclear cells (PBMCs) or another suitable cell line in appropriate media and conditions.

  • Seed cells at a desired density and allow them to adhere overnight.

  • Treat cells with the following conditions for a predetermined time (e.g., 24 hours):

    • Vehicle control (e.g., DMSO)

    • This compound (e.g., 10 µM)

    • Curcumin (e.g., 20 µM)

    • Co-treatment of this compound and Curcumin.

2. Protein Extraction:

  • Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 (pSmad2/3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH or β-actin.

4. Densitometric Analysis:

  • Quantify the intensity of the pSmad2/3 and loading control bands using image analysis software (e.g., ImageJ).

  • Normalize the pSmad2/3 signal to the loading control signal for each sample.

  • Express the results as a fold change relative to the vehicle control.

Visualizing the Molecular Interactions

The following diagrams illustrate the signaling pathway and a typical experimental workflow.

TGF_beta_Signaling TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor pSmad2_3 pSmad2/3 Receptor->pSmad2_3 Phosphorylation Complex Smad Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression SRI_011381 This compound SRI_011381->Receptor Activates Curcumin Curcumin Curcumin->pSmad2_3 Inhibits

Caption: TGF-β signaling pathway and points of modulation by this compound and Curcumin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with Compounds (this compound, Curcumin, Combo) Cell_Seeding->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Western_Blot Western Blot for pSmad2/3 Quantification->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Results Results Interpretation Normalization->Results

Caption: A typical experimental workflow for studying compound effects on protein expression.

References

Benchmarking SRI-011381: A Comparative Analysis Against Leading Alzheimer's Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational compound SRI-011381 against established and emerging therapies for Alzheimer's disease. As a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, this compound presents a unique mechanism of action. This document synthesizes available data to benchmark its performance against leading anti-amyloid antibodies: aducanumab, lecanemab, and donanemab.

Executive Summary

This compound is a promising preclinical candidate for Alzheimer's disease that operates by activating the TGF-β signaling pathway, which is implicated in neuroprotection and immune modulation.[1][2] Its mechanism involves targeting lysosomes to promote the clearance of cellular waste and has demonstrated neuroprotective effects in preclinical models.[2][3] In contrast, aducanumab, lecanemab, and donanemab are monoclonal antibodies that have received regulatory attention and are designed to target and remove amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

While direct head-to-head preclinical data is limited, this guide consolidates available quantitative metrics on efficacy and provides detailed experimental protocols to facilitate a comparative understanding of these different therapeutic approaches.

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for this compound and the comparator therapies. It is crucial to note that the data for this compound is from preclinical studies, whereas the data for aducanumab, lecanemab, and donanemab is a mix of preclinical and clinical trial results, making direct comparisons challenging.

Table 1: In Vitro/Ex Vivo Performance

TherapyTargetAssayKey FindingSource
This compound TGF-β Signaling/LysosomeMacrophage Phagocytosis Assay>20% increase in Aβ42 phagocytosis by J774A.1 and THP-1 macrophages at 2 and 5 µM concentrations.[4]
Aducanumab Aggregated AβN/APreclinical studies showed significant reduction of Aβ plaques in transgenic mice brains.[5][5]
Lecanemab Aβ ProtofibrilsN/APreclinical studies demonstrated the ability to prevent plaque formation and clear existing plaques.[6][6]
Donanemab N-terminal pyroglutamate AβN/APreclinical studies showed the ability to prevent plaque formation and clear existing plaques.[6][6]

Table 2: In Vivo Performance (Preclinical Animal Models)

TherapyAnimal ModelKey Efficacy EndpointResultSource
This compound APP751Lon,Swe Transgenic MiceCognitive Function (Y-maze, Contextual Fear Conditioning)Prevention of memory deficits at 10 mg/kg for 10 weeks.[4]
Aducanumab Transgenic MiceAmyloid Plaque ReductionUp to 70% decrease in Aβ deposits.[7]
Lecanemab N/AN/APreclinical studies showed a significant reduction in protofibrils in cerebrospinal fluid.[6][6]
Donanemab N/AN/APreclinical studies demonstrated plaque clearance.[6][6]

Table 3: Clinical Performance (Human Trials)

TherapyClinical Trial PhaseKey Efficacy EndpointResultSource
This compound PreclinicalN/AN/A[8]
Aducanumab Phase 3 (EMERGE)Cognitive Decline (CDR-SB)22% decreased rate of cognitive decline in the high-dose group compared to placebo after 78 weeks.[9]
Lecanemab Phase 3 (Clarity AD)Cognitive Decline (CDR-SB)27% reduction in clinical decline compared to placebo over 18 months.[10][11][10][11]
Donanemab Phase 3 (TRAILBLAZER-ALZ 2)Cognitive Decline (iADRS and CDR-SB)35% and 36% slower clinical decline, respectively, in participants with low-medium tau pathology compared to placebo over 76 weeks.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

This compound: Macrophage-Mediated Aβ Clearance Assay
  • Objective: To determine the effect of this compound on the phagocytosis of fibrillar Aβ by macrophages.

  • Cell Lines: Murine J774A.1 or human THP-1 macrophage cell lines.

  • Method:

    • Macrophages are plated in 48-well plates and cultured overnight.

    • The culture medium is replaced with serum-free medium containing freshly dissolved Aβ42 (e.g., 3.0 μg/ml).

    • This compound is added at various concentrations (e.g., 2 µM and 5 µM).

    • After a specified incubation period, the culture media is collected to measure extracellular Aβ42 levels by ELISA.

    • The cells are lysed (e.g., with 5.5 M guanidine-HCl), and intracellular Aβ levels are measured by ELISA.

  • Endpoint: The percentage increase in Aβ42 phagocytosis in treated cells compared to vehicle-treated controls.[13]

Cognitive Assessment in Transgenic Mice: Morris Water Maze
  • Objective: To assess spatial learning and memory in Alzheimer's disease mouse models.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. Escape latency (time to find the platform) and path length are recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Endpoint: A significant reduction in escape latency during the acquisition phase and a greater amount of time spent in the target quadrant during the probe trial indicate improved cognitive function.

Quantification of Amyloid-Beta Plaques in Brain Tissue
  • Objective: To measure the Aβ plaque burden in the brains of treated and control animals.

  • Method:

    • Immunohistochemistry (IHC): Brain sections are stained with an antibody specific to Aβ (e.g., 6E10).

    • Image Analysis: Stained sections are imaged, and the percentage of the total area of the cortex or hippocampus occupied by Aβ plaques is quantified using image analysis software.

  • Endpoint: The percentage reduction in Aβ plaque load in the treated group compared to the placebo group.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

SRI011381_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor Binds and Activates Lysosome Lysosome This compound->Lysosome Targets and Acidifies Smad Complex Smad Complex TGF-β Receptor->Smad Complex Phosphorylates Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates and Initiates Neuroprotection & Aβ Clearance Neuroprotection & Aβ Clearance Lysosome->Neuroprotection & Aβ Clearance Enhanced Degradation Gene Transcription->Neuroprotection & Aβ Clearance

Caption: Signaling pathway of this compound.

Preclinical_Workflow Transgenic AD Mouse Model Transgenic AD Mouse Model Treatment Group (Drug) Treatment Group (Drug) Transgenic AD Mouse Model->Treatment Group (Drug) Control Group (Vehicle) Control Group (Vehicle) Transgenic AD Mouse Model->Control Group (Vehicle) Behavioral Testing Behavioral Testing Treatment Group (Drug)->Behavioral Testing Control Group (Vehicle)->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Analysis & Comparison Data Analysis & Comparison Biochemical Analysis->Data Analysis & Comparison Histological Analysis->Data Analysis & Comparison

Caption: Preclinical Alzheimer's drug evaluation workflow.

References

Assessing the Reproducibility of SRI-011381: A Comparative Guide to a Novel TGF-β Signaling Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental data surrounding SRI-011381, a novel agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. To facilitate a thorough assessment of its reproducibility and potential therapeutic applications, this guide offers a direct comparison with established TGF-β signaling inhibitors, SB-431542 and Galunisertib, supported by experimental data and detailed protocols.

This compound has emerged as a promising research tool and potential therapeutic agent, particularly in the fields of neurodegenerative diseases like Alzheimer's, fibrosis, and neuroinflammation.[1] Its mechanism of action centers on the activation of the TGF-β/Smad signaling cascade, a critical pathway involved in cellular growth, differentiation, and immune regulation.[2][3] This guide will delve into the quantitative data available for this compound and its counterparts, present the methodologies for key experiments, and visualize the complex signaling pathways and experimental workflows involved.

Comparative Analysis of this compound and Alternative Compounds

To objectively evaluate the experimental results of this compound, it is essential to compare its performance with well-characterized modulators of the same signaling pathway. SB-431542 and Galunisertib are potent and selective inhibitors of the TGF-β type I receptor (ALK5), offering a clear contrast to the agonistic activity of this compound.[4][5]

CompoundMechanism of ActionTargetIn Vitro Potency (IC50)Key Investigated Applications
This compound TGF-β/Smad Signaling AgonistActivates the TGF-β pathwayData not availableAlzheimer's Disease, Fibrosis, Neuroinflammation[1][6]
SB-431542 TGF-β Type I Receptor (ALK5) InhibitorALK4, ALK5, ALK7~94 nM (for ALK5)[4]Cancer, Fibrosis, Stem Cell Differentiation[7]
Galunisertib (LY2157299) TGF-β Type I Receptor (ALK5) Kinase InhibitorALK5Data not availableGlioblastoma, Hepatocellular Carcinoma[8][9]

In Vivo Efficacy and Clinical Observations

While direct comparative in vivo studies are limited, individual assessments provide insights into the potential of each compound.

This compound: In a mouse model of traumatic neuroma, administration of this compound was associated with a high proliferation of Collagen I and α-SMA, indicative of its pro-fibrotic, agonistic activity.[10] Studies in preclinical models of neurodegenerative disease have shown that this compound (also referred to as C381) exhibits potent anti-inflammatory and neuroprotective activity.[11] For instance, it has been shown to reduce microgliosis in a dose-dependent manner in a mouse model of frontotemporal dementia and rescue dopaminergic neurons and restore memory and motor function in a Parkinson's disease model.[11]

SB-431542: In preclinical cancer models, SB-431542 has been shown to inhibit TGF-β-induced cell migration, invasion, and vascular endothelial growth factor (VEGF) secretion.[7] It effectively blocks the tumor-promoting effects of TGF-β.[7]

Galunisertib: Clinical trials in patients with advanced hepatocellular carcinoma have shown a median time-to-tumor progression of 4.1 months and a median overall survival of 18.8 months when administered in combination with sorafenib.[8] In preclinical models, Galunisertib has demonstrated anti-tumor activity by inhibiting tumor cell migration and reversing TGF-β-mediated immune suppression.[12] A dose-dependent anti-tumor activity was observed in a breast cancer model, with complete regressions in 50% of animals at the highest dose.[13]

Experimental Protocols

To ensure the reproducibility of the cited experimental findings, detailed methodologies for key assays are provided below.

Western Blot Analysis for TGF-β Signaling Pathway Activation

This protocol is essential for assessing the phosphorylation status of key downstream effectors of the TGF-β pathway, such as Smad2 and Smad3, providing a direct measure of pathway activation or inhibition.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HaCaT human keratinocytes) in DMEM supplemented with 10% FBS and antibiotics.[14]

  • Seed 8 x 10^6 cells on a 15 cm tissue culture plate and grow for 48 hours at 37°C and 5% CO2.[14]

  • Treat cells with desired concentrations of this compound, SB-431542, or Galunisertib for the specified duration. A 10 µM solution of this compound is often used for in vitro activation of TGF-β1 signaling.[6]

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. SDS-PAGE and Protein Transfer:

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with a primary antibody against phosphorylated Smad2/3 (pSmad2/3) or total Smad2/3 overnight at 4°C.[2] Recommended antibody dilution is typically 1:1000.[16]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Immunohistochemistry for Collagen Deposition in Fibrosis Models

This protocol allows for the visualization and quantification of collagen, a key hallmark of fibrosis, in tissue sections.

1. Tissue Preparation:

  • Fix tissue samples in 10% formalin and embed in paraffin.

  • Cut 3-5 µm thick sections and mount them on glass slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or a high pH buffer.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

  • Incubate the sections with a primary antibody against Collagen I or Collagen III overnight at 4°C.[17][18]

  • Wash with PBS and incubate with a biotinylated secondary antibody.

  • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Capture images using a light microscope and quantify the stained area using image analysis software.[19]

Signaling Pathways and Experimental Visualization

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Collagen, PAI-1) Smad_complex->Gene_expression Transcription Regulation SRI This compound (Agonist) SRI->TGFb Enhances Signaling Inhibitors SB-431542 / Galunisertib (Inhibitors) Inhibitors->TBRI Inhibits Kinase Activity

Caption: TGF-β Signaling Pathway and Points of Intervention.

Western_Blot_Workflow start Cell Culture & Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSmad2/3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis IHC_Workflow start Tissue Sample (Paraffin Embedded) sectioning Sectioning start->sectioning deparaffinize Deparaffinization & Rehydration sectioning->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Collagen) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc ABC Reagent secondary_ab->abc develop Chromogen Development (DAB) abc->develop counterstain Counterstaining (Hematoxylin) develop->counterstain imaging Imaging & Analysis counterstain->imaging

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SRI-011381, a potent agonist of the TGF-β signaling pathway, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound, grounded in established laboratory safety principles and specific information from its Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

Therefore, when working with this compound, always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for the storage and handling of this compound.

ParameterValueSource
Storage Temperature (Powder) -20°C[2][3]
Storage Temperature (in Solvent) -80°C[2][3]
Shelf Life (Powder at -20°C) 3 years[3]
Shelf Life (in Solvent at -80°C) 1 year[3]
Solubility in DMSO 50 mg/mLMedChemExpress
Solubility in Ethanol 73 mg/mL[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. The Safety Data Sheet for this compound specifies that disposal should be in accordance with local regulations.[1] The following protocol provides a general framework based on best practices for chemical waste disposal in a laboratory setting.

Experimental Protocol: Disposal of Unused this compound and Contaminated Materials

  • Categorization of Waste:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired solid this compound powder.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

      • Contaminated PPE (e.g., gloves).

  • Containerization of Waste:

    • Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, wipes) in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

    • Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and a list of any other chemical constituents in the container.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste was added to the container).

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that the storage area is secure and away from general laboratory traffic.

    • Store containers in secondary containment to prevent spills.

    • Keep waste containers closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all institutional procedures for waste manifest and pickup.

Visualizing the TGF-β/Smad Signaling Pathway

This compound is an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4] Understanding this pathway is crucial for researchers working with this compound. The following diagram illustrates the canonical TGF-β/Smad signaling cascade.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binding TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD2/3) TBRI->R_SMAD Phosphorylation p_R_SMAD p-R-SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Forms Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Translocation DNA DNA SMAD_Complex_N->DNA Binds to DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates

Caption: Canonical TGF-β/Smad signaling pathway activated by this compound.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility in the laboratory.

References

Essential Safety and Operational Guidance for Handling SRI-011381

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of SRI-011381, a TGF-β signaling agonist used in research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes, but is not limited to, the items listed in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn at all times. If direct contact occurs, change gloves immediately.
Eye Protection Safety Glasses or GogglesANSI-rated safety glasses with side shields or chemical splash goggles are required.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form of this compound should be conducted in a certified chemical fume hood. For situations outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator is recommended.

Chemical Handling and Storage

Proper handling and storage are vital to maintain the stability of this compound and to ensure a safe laboratory environment.

AspectGuideline
Receiving and Inspection Upon receipt, inspect the container for any damage or leaks. Verify that the product name and quantity match the order.
Storage Conditions Store the powdered compound at -20°C for up to 3 years. When in solvent, store at -80°C for up to 1 year.[1]
Preparation of Solutions For in vitro studies, a common concentration used is 10 μM.[2][3] Preparation of stock solutions should be done in a chemical fume hood. For a 10 mM stock solution, dissolve the appropriate amount of this compound in a suitable solvent such as DMSO.[1][4]
Administration (In Vivo) For in vivo experiments in mice, this compound has been administered via intraperitoneal (i.p.) injection at doses such as 30 mg/kg.[5]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste. Do not pour down the drain.
Sharps Needles and syringes used for injections must be disposed of in a designated sharps container.

Experimental Workflow for In Vitro Handling of this compound

The following diagram outlines the standard procedure for preparing and using this compound in a cell culture experiment.

cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal receive Receive & Inspect this compound store Store at -20°C receive->store weigh Weigh Powder in Fume Hood store->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve aliquot Aliquot & Store Stock at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat collect_liquid Collect Liquid Waste dilute->collect_liquid incubate Incubate treat->incubate collect_solid Collect Solid Waste treat->collect_solid analyze Analyze Results incubate->analyze analyze->collect_solid analyze->collect_liquid

Workflow for the preparation, experimental use, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SRI-011381
Reactant of Route 2
SRI-011381

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.